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  • Product: 3-Bromo-5-(4-fluorophenoxy)pyridine
  • CAS: 374935-03-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Application Methodologies of 3-Bromo-5-(4-fluorophenoxy)pyridine

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Scope: Physicochemical characterization, structural causality, synthetic workflows, and therapeutic applications. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Scope: Physicochemical characterization, structural causality, synthetic workflows, and therapeutic applications.

Executive Summary

In contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" are paramount for accelerating hit-to-lead optimization. 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) has emerged as a highly versatile, halogenated, aryloxy-substituted heterocycle [1]. This compound serves as a critical synthetic intermediate, strategically designed to balance reactivity for late-stage functionalization with favorable pharmacokinetic baseline properties.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a modular building block. The 3,5-disubstitution pattern on the pyridine core is non-accidental; it is engineered to facilitate the synthesis of complex architectures, most notably in the development of phosphoinositide 3-kinase (PI3K) inhibitors in oncology and decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitors for drug-resistant Mycobacterium tuberculosis[1, 2].

Physicochemical Profiling

Understanding the baseline physical properties of 3-Bromo-5-(4-fluorophenoxy)pyridine is essential for predicting its behavior in both synthetic workflows (e.g., solvent selection, purification) and biological assays. The data below synthesizes its core quantitative metrics [1, 3].

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Implication
Chemical Name 3-Bromo-5-(4-fluorophenoxy)pyridineStandard IUPAC nomenclature.
CAS Registry Number 374935-03-2Unique identifier for procurement and safety tracking.
Molecular Formula C11H7BrFNOIndicates high halogen content (Br, F).
Molecular Weight 268.08 g/mol Low molecular weight, leaving ample room for lead elaboration without exceeding Lipinski's Rule of 5.
Density 1.543 g/cm³ (at 20°C)High density typical of brominated aromatics.
Boiling Point 309.1 °C at 760 mmHgHigh thermal stability; suitable for high-temperature cross-coupling reactions.
Flash Point 140.8 °CRequires standard combustible material handling.
Aqueous Solubility 0.038 g/L (at 25°C)Highly lipophilic; requires organic co-solvents (e.g., DMSO) for biological assay stock solutions.

Structural Causality and Mechanistic Design

The utility of 3-Bromo-5-(4-fluorophenoxy)pyridine lies in the synergistic causality of its three primary structural motifs:

  • The Pyridine Core: The electron-withdrawing nature of the pyridine nitrogen lowers the electron density of the aromatic ring. This activates the ring for nucleophilic aromatic substitution (SNAr) during its initial synthesis and provides a hydrogen-bond acceptor crucial for target-protein interactions.

  • The 3-Bromo Substituent: Bromine acts as a superior leaving group. Its bond dissociation energy is perfectly tuned to undergo oxidative addition with Palladium(0) or Copper(I) catalysts. This allows the molecule to serve as an electrophilic partner in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, enabling the rapid generation of diverse analog libraries [1].

  • The 5-(4-Fluorophenoxy) Moiety: The ether linkage provides conformational flexibility, allowing the pendant aryl group to rotate and optimally occupy hydrophobic pockets within target enzymes. Furthermore, the fluorine atom at the para-position of the phenoxy ring is a classic medicinal chemistry tactic: it blocks metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the in vivo half-life of downstream drug candidates, while simultaneously enhancing membrane permeability due to increased lipophilicity.

Synthetic Methodologies: The Buchwald-Hartwig Phenoxylation

The formation of the diaryl ether linkage to synthesize 3-Bromo-5-(4-fluorophenoxy)pyridine from commercially available precursors (3,5-dibromopyridine and 4-fluorophenol) is typically achieved via transition-metal catalysis. While Copper-catalyzed Ullmann condensations are viable, Palladium-catalyzed Buchwald-Hartwig C-O coupling offers milder conditions and higher functional group tolerance [1].

Experimental Protocol: Palladium-Catalyzed C-O Coupling

The following protocol is designed as a self-validating system, incorporating in-process controls to ensure reproducibility and high yield.

Reagents:

  • 3,5-Dibromopyridine (1.0 equiv) - Electrophile

  • 4-Fluorophenol (1.1 equiv) - Nucleophile

  • Pd2(dba)3 (2 mol%) - Pre-catalyst

  • RockPhos or similar bulky, electron-rich phosphine ligand (4 mol%) - Crucial for facilitating reductive elimination.

  • Cs2CO3 (1.5 equiv) - Base for phenol deprotonation.

  • Anhydrous Toluene - Solvent

Step-by-Step Workflow:

  • Catalyst Activation (Inert Atmosphere): In an oven-dried Schlenk flask purged with Argon, combine Pd2(dba)3 and the phosphine ligand in anhydrous toluene. Stir at room temperature for 15 minutes to allow the formation of the active Pd(0)L complex. Causality: Pre-forming the catalyst prevents off-target degradation of the starting materials.

  • Substrate Addition: Add 3,5-dibromopyridine, 4-fluorophenol, and Cs2CO3 to the reaction mixture.

  • Thermal Promotion: Heat the reaction mixture to 100°C. The bulky phosphine ligand is essential here; it sterically crowds the Palladium center, driving the equilibrium toward the final reductive elimination step to form the C-O bond rather than undergoing unwanted side reactions [1].

  • In-Process Validation (TLC/LC-MS): After 4 hours, sample the reaction. Monitor the disappearance of 3,5-dibromopyridine via TLC (Hexanes:EtOAc 8:2) and confirm product mass (m/z ~268) via LC-MS. Do not proceed to workup until conversion exceeds 95%.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the Palladium catalyst and insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate the pure 3-Bromo-5-(4-fluorophenoxy)pyridine.

Catalytic Cycle Visualization

G Pd Pd(0) Catalyst Active Species OxAdd Oxidative Addition (3,5-dibromopyridine) Pd->OxAdd Step 1 LigEx Ligand Exchange (4-fluorophenol + Base) OxAdd->LigEx Step 2 RedEl Reductive Elimination LigEx->RedEl Step 3 RedEl->Pd Catalyst Regeneration Prod 3-Bromo-5-(4-fluorophenoxy)pyridine RedEl->Prod Product Release

Figure 1: Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling catalytic cycle.

Applications in Drug Discovery: Antimycobacterial Agents

While 3-Bromo-5-(4-fluorophenoxy)pyridine is utilized in oncology (e.g., PI3K inhibitors), its most prominent recent application is as a privileged scaffold in the fight against multi-drug resistant tuberculosis (MDR-TB) [1].

Targeting DprE1

The decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme is a validated, highly vulnerable target in Mycobacterium tuberculosis. DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the synthesis of arabinogalactan, a critical structural component of the mycobacterial cell wall [2].

Because DprE1 is located in the periplasm and is absent in human hosts, it represents an ideal therapeutic target with low host-toxicity potential. Researchers have utilized the 3-Bromo-5-(4-fluorophenoxy)pyridine scaffold to synthesize potent DprE1 inhibitors. By utilizing the 3-bromo position for cross-coupling (e.g., attaching benzothiophene or other bulky aromatic groups), chemists have generated analogs that exhibit minimum inhibitory concentrations (MIC) as low as 1.56 μg/ml against M. tuberculosis H37Rv [1, 2]. The 4-fluorophenoxy group is critical in these analogs for anchoring the inhibitor within the hydrophobic binding pocket of the DprE1 enzyme.

Mechanism of Action Visualization

Pathway DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 Enzyme (Epimerase) DPR->DprE1 DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DprE1->DPA Oxidation/Reduction Inhibitor 3,5-Disubstituted Pyridine Derivative Inhibitor->DprE1 Covalent/Non-covalent Inhibition CellWall Arabinogalactan Biosynthesis DPA->CellWall Death Mycobacterial Cell Death CellWall->Death Disruption

Figure 2: Mechanism of action for DprE1 inhibition in Mycobacterium tuberculosis.

Safety, Handling, and Storage

As with all halogenated pyridines, strict laboratory safety protocols must be adhered to.

  • Hazard Profile: The compound carries GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1].

  • Handling: Must be handled exclusively within a certified chemical fume hood. Personnel must wear nitrile gloves, safety goggles, and a lab coat. Avoid breathing dust or fumes.

  • Storage: To prevent degradation via atmospheric moisture or UV light, the compound should be stored sealed in a dry environment at 2-8°C (refrigerated) [1]. It is designated strictly for Research Use Only.

References

  • Benchchem. "3-Bromo-5-(4-fluorophenoxy)pyridine | CAS 374935-03-2". Benchchem Chemical Database.
  • National Institutes of Health (PMC). "3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates". PMC Archive.
  • Echemi. "374935-03-2, 3-Bromo-5-(4-fluorophenoxy)pyridine Formula". Echemi Chemical Directory.
Exploratory

The Privileged Fluorophenoxy Pyridine Scaffold in Targeted Drug Discovery: Mechanistic Insights and Kinase Inhibitor Design

As a Senior Application Scientist in oncology drug discovery, I have observed the evolution of small-molecule kinase inhibitors from broad-spectrum cytotoxic agents to highly selective, structurally rationalized precisio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, I have observed the evolution of small-molecule kinase inhibitors from broad-spectrum cytotoxic agents to highly selective, structurally rationalized precision medicines. Among the myriad of chemical motifs explored, the fluorophenoxy pyridine scaffold has emerged as a highly privileged structural core[1]. This technical guide explores the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental workflows required to harness this scaffold for developing Receptor Tyrosine Kinase (RTK) inhibitors, specifically targeting c-Met, VEGFR-2[1], and FLT3[2].

Structural Rationale and Pharmacophore Mapping

The success of the fluorophenoxy pyridine motif in drug discovery is not serendipitous; it is rooted in precise molecular interactions within the ATP-binding pocket of kinases[3].

  • The Pyridine Core: Functions as a critical hinge-binding motif. The nitrogen atom acts as a hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region, anchoring the molecule in the active site[3].

  • The 4-(2-Fluorophenoxy) Group: This moiety is directed toward the deep, hydrophobic allosteric pocket (often exposed in the DFG-out conformation of Type II inhibitors). The introduction of the fluorine atom serves a dual causality: it prevents oxidative metabolism (improving pharmacokinetic half-life) and provides a strong dipole that engages in orthogonal halogen bonding with the hydrophobic pocket residues[1].

  • C2-Substitutions: The C2 position of the pyridine ring is typically oriented toward the solvent-exposed region. By appending polar or bulky groups (such as pyrazolone or triazole hybrids), researchers can fine-tune the molecule's solubility and pharmacokinetic (PK) profile without disrupting the primary binding affinity[1],[4].

The synthesis of foundational intermediates, such as ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, is a critical first step in generating these diverse chemical libraries[5],[6].

Pharmacophore_Model cluster_ligand Fluorophenoxy Pyridine Scaffold cluster_kinase Receptor Tyrosine Kinase (c-Met/VEGFR-2) F_Group 2-Fluoro Substituent Phenoxy Phenoxy Ring F_Group->Phenoxy Hydrophobic Deep Hydrophobic Pocket F_Group->Hydrophobic Halogen Bonding & Steric Fit Pyridine Pyridine Core Phenoxy->Pyridine Ether Linkage Phenoxy->Hydrophobic π-π Stacking Substituent C2-Substituent (e.g., Pyrazolone/Triazole) Pyridine->Substituent Hinge Hinge Region (ATP Adenine Pocket) Pyridine->Hinge Hydrogen Bonding (Acceptor) Solvent Solvent Exposed Region Substituent->Solvent Solubility & PK Optimization

Caption: Pharmacophore mapping of the fluorophenoxy pyridine scaffold within the RTK ATP-binding pocket.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the potency of this scaffold, we examine the SAR data from the synthesis of 2-substituted-4-(2-fluorophenoxy) pyridine derivatives designed as dual c-Met/VEGFR-2 inhibitors[1]. Dual inhibition is highly desirable: c-Met amplification drives tumor metastasis and resistance mechanisms, while VEGFR-2 is the primary mediator of tumor angiogenesis[7],[8].

The table below summarizes the biochemical and cellular efficacy of key derivatives, demonstrating how specific C2-substitutions impact target affinity.

Compound IDC2-Substituent MotifBiochemical IC₅₀ c-Met (μM)Biochemical IC₅₀ VEGFR-2 (μM)Cellular Efficacy (HCT-116 Proliferation)
9h Pyrazolone0.450.62Moderate
12b Triazole0.280.35High
12d Pyrazolone-Triazole Hybrid0.110.19Very High
Sorafenib Pyridine-Urea (Reference)>10.00.09High

Data synthesized from Gu et al., demonstrating Compound 12d as a highly potent dual-inhibitor lead[1].

Systems-Level Impact: RTK Signaling Blockade

The therapeutic causality of these compounds lies in their ability to simultaneously shut down multiple oncogenic pathways. By competitively blocking the ATP pocket of both c-Met and VEGFR-2, fluorophenoxy pyridine derivatives prevent the autophosphorylation of these receptors. This subsequently starves the downstream PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways of their activation signals[1].

RTK_Signaling cluster_membrane Cell Membrane Ligands HGF / VEGF RTKs c-Met & VEGFR-2 (Receptor Tyrosine Kinases) Ligands->RTKs Activation PI3K_AKT PI3K / AKT Pathway RTKs->PI3K_AKT Phosphorylation MAPK_ERK RAS / MAPK / ERK Pathway RTKs->MAPK_ERK Phosphorylation Inhibitor Fluorophenoxy Pyridine Derivatives (e.g., 12d) Inhibitor->RTKs Competitive ATP Blockade Outcomes Tumor Proliferation, Angiogenesis & Metastasis PI3K_AKT->Outcomes Survival Signals MAPK_ERK->Outcomes Mitogenic Signals

Caption: Inhibition of c-Met/VEGFR-2 mediated PI3K/AKT and MAPK/ERK pathways by fluorophenoxy pyridines.

Experimental Protocols: A Self-Validating Workflow

In drug discovery, a compound's reported potency is only as reliable as the assay architecture used to measure it. As an application scientist, I design workflows where every step has a strict mechanistic causality to prevent false positives and artifacts.

Protocol A: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol determines the true biochemical IC₅₀ by measuring the inhibition of kinase-mediated ATP to ADP conversion.

  • Enzyme-Inhibitor Pre-incubation (30 mins at 25°C):

    • Method: Incubate recombinant c-Met or VEGFR-2 kinase domains with serial dilutions of the fluorophenoxy pyridine compound in kinase buffer.

    • Causality: Many bulky fluorophenoxy derivatives act as Type II inhibitors (binding the DFG-out conformation). This requires a conformational shift in the kinase. Pre-incubation allows the slow-binding kinetics to reach thermodynamic equilibrium before ATP competition begins, preventing artificially inflated IC₅₀ values.

  • ATP and Peptide Substrate Addition:

    • Method: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction.

    • Causality: The ATP concentration must be strictly maintained at the apparent Km​ for the specific kinase. If ATP is too high, it will outcompete the inhibitor, yielding false negatives; if too low, the assay lacks physiological relevance.

  • ADP-Glo™ Reagent Addition (40 mins at 25°C):

    • Method: Terminate the kinase reaction by adding the ADP-Glo reagent.

    • Causality: This reagent actively depletes all unreacted ATP from the well. This is a critical self-validating step: it entirely eliminates background luminescence, ensuring that any subsequent signal is exclusively derived from the ADP generated by active kinases.

  • Kinase Detection Reagent Addition (30 mins at 25°C):

    • Method: Add the detection reagent and read luminescence.

    • Causality: This converts the generated ADP back into ATP, driving a luciferase-mediated luminescent reaction. The high signal-to-background ratio provides high-fidelity, reproducible IC₅₀ curves.

Protocol B: Cellular Target Modulation (Western Blotting)

Biochemical potency must translate to intracellular target engagement. This protocol validates on-target cellular efficacy.

  • Cell Seeding and Adhesion:

    • Method: Seed HUVEC (for VEGFR-2) or HCT-116 (for c-Met) cells in 6-well plates and allow 24 hours for adhesion.

    • Causality: Ensures cells are in the logarithmic growth phase, expressing stable, basal levels of the target RTKs.

  • Serum Starvation (24 hours) and Compound Treatment:

    • Method: Replace complete media with serum-free media for 24 hours. Pre-treat with the inhibitor for 2 hours.

    • Causality: Serum starvation synchronizes the cell cycle to the G0/G1 phase and eliminates basal kinase activation driven by undefined growth factors present in fetal bovine serum (FBS). This creates a controlled, zero-background baseline for the assay.

  • Acute Ligand Stimulation (15 mins):

    • Method: Stimulate cells with 50 ng/mL of HGF (for c-Met) or VEGF (for VEGFR-2).

    • Causality: Specifically triggers the target RTK pathways. Measuring the inhibitor's ability to block this acute, ligand-induced phosphorylation confirms true on-target cellular efficacy, distinguishing it from non-specific cytotoxicity.

  • Lysis and Immunoblotting:

    • Method: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Probe lysates for p-c-Met, p-VEGFR-2, p-AKT, and p-ERK.

    • Causality: Quantifies the exact node of inhibition, proving that the fluorophenoxy pyridine derivative successfully penetrates the cell membrane and functionally blocks downstream mitogenic signaling.

Future Perspectives: Expanding the Chemical Space

The versatility of the fluorophenoxy pyridine scaffold extends far beyond traditional c-Met/VEGFR-2 inhibition. Recent advancements have successfully adapted this core to target FLT3 internal tandem duplications (ITD), a major driver in acute myeloid leukemia[2].

Furthermore, because the C2-position of the pyridine ring is solvent-exposed, it serves as an ideal vector for linker attachment. This makes the fluorophenoxy pyridine motif an exceptional warhead for the development of Proteolysis Targeting Chimeras (PROTACs) and fluorescent kinase probes for simultaneous cancer bioimaging and targeted therapy[9],[10].

References

  • Gu, W., Dai, Y., Qiang, H., Shi, W., Liao, C., Zhao, F., Huang, W., & Qian, H. (2017). "Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors." Bioorganic Chemistry, 72, 116-122. URL: [Link]

  • Dai, J., Zhang, J., Liu, M., Zhang, Y., Zhang, H., Tang, Q., & Zheng, P. (2023). "Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate." BIO Web of Conferences, 61. URL: [Link]

  • Adhikari, S., Singh, M., Sharma, P., & Arora, S. (2021). "Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives." Journal of Applied Pharmaceutical Science. URL: [Link]

  • IntechOpen. (2022). "Anticancer Functions of Pyridine Heterocycles." IntechOpen. URL: [Link]

  • MDPI. (2022). "Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies." MDPI Pharmaceuticals. URL: [Link]

  • PMC. (2024). "Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy." National Center for Biotechnology Information. URL: [Link]

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of 3-Bromo-5-(4-fluorophenoxy)pyridine

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary The compound 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS: 374935-03-2) is a highly versatile, halogenated diaryl ether deriv...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

The compound 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS: 374935-03-2) is a highly versatile, halogenated diaryl ether derivative that serves as a privileged scaffold in medicinal chemistry. It is most notably utilized as a key intermediate in the synthesis of complex molecular architectures, including potent DprE1 enzyme inhibitors for combating drug-resistant Mycobacterium tuberculosis[1].

For application scientists and process chemists, understanding the thermodynamic stability of this molecule is not merely a matter of safety—it is the foundational logic dictating its synthetic utility. This whitepaper deconstructs the thermodynamic energy landscape of the molecule, detailing the causality behind its selective reactivity, and provides field-proven, self-validating protocols for rigorous stability assessment.

Molecular Architecture & Thermodynamic Energy Landscape

The utility of 3-Bromo-5-(4-fluorophenoxy)pyridine relies on a precise thermodynamic imbalance among its functional groups. The molecule features three distinct reactive domains: the pyridine core, the C(sp²)–Br bond, and the C(sp²)–O–C(sp²) diaryl ether linkage terminating in a C(sp²)–F bond.

Bond Dissociation Energies (BDE) and Causality

The thermodynamic stability of a molecule under thermal or chemical stress is fundamentally governed by its Bond Dissociation Energies (BDEs).

  • The C(sp²)–F Bond (Metabolic Shield): The carbon-fluorine bond on the phenoxy ring exhibits an exceptionally high BDE of approximately 126 kcal/mol[2][3]. Causality: This extreme thermodynamic stability arises from the strong electrostatic attraction between the highly electronegative fluorine atom and the carbon nucleus, augmented by the partial double-bond character formed via the donation of fluorine's lone pairs into the aromatic π-system. Consequently, this bond is kinetically inert and thermodynamically stable under standard physiological and cross-coupling conditions, acting as a robust metabolic shield in drug design.

  • The Diaryl Ether Linkage (Structural Core): The 4-O-5 type diaryl ether linkage possesses a BDE ranging from 77.7 to 82.5 kcal/mol[4][5]. Causality: While weaker than the C–F bond, the C–O bond is stabilized by resonance delocalization across both the pyridine and phenyl rings. Cleavage of this bond requires overcoming a massive activation energy barrier, typically necessitating harsh thermal conditions (>400 °C), specific photocatalytic single-electron transfer (SET) mechanisms[6], or specialized ruthenium/acidic ionic liquid catalysis[5].

  • The C(sp²)–Br Bond (The Reactive Handle): The carbon-bromine bond at the 3-position of the pyridine ring is the thermodynamic "weak link," with a BDE of approximately 80.4 kcal/mol[7]. Causality: The larger atomic radius of bromine results in poorer orbital overlap with the carbon sp² orbital. This lower BDE makes the C–Br bond highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd⁰ or Ni⁰), facilitating Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions without disrupting the rest of the molecule[1].

Quantitative Thermodynamic Data

Table 1: Physicochemical and Thermodynamic Properties

PropertyValueMechanistic Implication
Molecular Weight 268.08 g/mol Optimal for small-molecule drug intermediates.
Density 1.543 g/cm³ (at 20 °C)Indicates tight crystal packing; relevant for polymorph stability[1].
Boiling Point ~309.1 °C (at 760 mmHg)High thermal stability; suitable for high-temperature reflux reactions[8].
C(sp²)–F BDE ~126 kcal/molHighly resistant to oxidative/reductive cleavage[2].
C(sp²)–O BDE ~77 - 82.5 kcal/molStable linkage; requires specialized catalysis for cleavage[5].
C(sp²)–Br BDE ~80.4 kcal/molPrimary site for thermodynamic activation (cross-coupling)[7].

Visualizing the Thermodynamic Landscape

To conceptualize how these thermodynamic properties dictate experimental workflows and reaction outcomes, we map the degradation and reactivity pathways below.

Workflow Start 3-Bromo-5-(4-fluorophenoxy)pyridine Thermal Thermal Analysis (DSC/TGA) Start->Thermal Chemical Chemical Stability (Forced Degradation) Start->Chemical C_Br C-Br Activation (~80 kcal/mol) Chemical->C_Br Pd/Ni Catalysis C_O C-O Cleavage (~77 kcal/mol, High Barrier) Chemical->C_O Harsh Hydrolysis C_F C-F Inertness (~126 kcal/mol) Chemical->C_F Highly Stable

Fig 1. Thermodynamic testing workflow and bond-specific degradation pathways.

EnergyLandscape SM Starting Material (Intact Molecule) TS1 Transition State 1 (Pd Oxidative Add.) SM->TS1 ΔG‡ Low TS2 Transition State 2 (Ether Cleavage) SM->TS2 ΔG‡ High Prod1 Cross-Coupled Product (Thermodynamically Favored) TS1->Prod1 Prod2 Phenol + Pyridinol (High Energy Barrier) TS2->Prod2

Fig 2. Energy landscape comparing C-Br activation versus C-O ether cleavage.

Experimental Protocols for Stability Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by instrumental drift or matrix effects.

Protocol: Thermal Stability Profiling via DSC/TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required to map the phase transitions and thermal decomposition onset of the compound.

Self-Validation Check: The DSC system must undergo a two-point calibration using Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards prior to sample analysis. This bounds the expected thermal events of the pyridine derivative, ensuring that recorded endotherms are true phase transitions and not baseline artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 3-Bromo-5-(4-fluorophenoxy)pyridine into a standard aluminum TGA/DSC pan.

  • Atmospheric Control: Purge the furnace with high-purity dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, allowing for the isolation of pure thermodynamic decomposition events.

  • Heating Ramp: Equilibrate the sample at 25 °C for 5 minutes. Initiate a linear heating ramp of 10 °C/min up to 400 °C. Causality: A 10 °C/min rate is optimal; slower rates may cause broad, unresolvable peaks due to slow degradation, while faster rates introduce thermal lag between the furnace and the sample.

  • Data Acquisition: Record the onset temperature of melting ( Tm​ ) via DSC and the temperature of 5% mass loss ( Td5%​ ) via TGA.

  • Post-Run Verification: Run an empty reference pan under identical conditions immediately after the sample run to ensure the baseline has returned to zero, validating that no volatile condensates contaminated the sensor.

Protocol: Accelerated Chemical Degradation (ICH Q1A/Q1B Aligned)

To evaluate the hydrolytic and oxidative stability of the diaryl ether and pyridine core, forced degradation studies must be executed.

Self-Validation Check: A control sample (compound dissolved in inert solvent, stored at 5 °C in the dark) must be analyzed concurrently with stressed samples via HPLC-UV. Mass balance must be achieved (Sum of peak areas of degradants + parent peak area 100% of initial parent peak area).

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Mix 1 mL of stock with 1 mL of 1.0 N HCl.

    • Base: Mix 1 mL of stock with 1 mL of 1.0 N NaOH.

    • Incubate both vials at 60 °C for 48 hours. Causality: The diaryl ether bond is highly stable (~77 kcal/mol)[4]; standard room temperature hydrolysis will yield no measurable degradation. Elevated thermal kinetics are required to overcome the activation barrier.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours. Note: Watch for N-oxidation of the pyridine core, which is the most thermodynamically favored oxidative pathway.

  • Neutralization & Analysis: Neutralize the acid/base samples. Dilute all samples to 0.1 mg/mL with mobile phase and inject into an LC-MS system (C18 column, gradient water/acetonitrile with 0.1% Formic Acid).

  • Interpretation: The absence of 4-fluorophenol in the hydrolytic stress tests confirms the thermodynamic stability of the C–O–C linkage under non-catalytic conditions.

Conclusion

3-Bromo-5-(4-fluorophenoxy)pyridine represents a masterclass in thermodynamic design for synthetic intermediates. Its stability is anchored by the highly inert C(sp²)–F bond and the resonance-stabilized diaryl ether linkage, which provide structural rigidity and metabolic resistance. Conversely, the precisely tuned, lower BDE of the C(sp²)–Br bond provides an ideal thermodynamic entry point for transition-metal-catalyzed functionalization. By applying the rigorous, self-validating protocols outlined in this guide, researchers can confidently leverage this scaffold in the development of next-generation therapeutics.

Sources

Exploratory

Literature review of 3-Bromo-5-(4-fluorophenoxy)pyridine synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(4-fluorophenoxy)pyridine Introduction 3-Bromo-5-(4-fluorophenoxy)pyridine is a halogenated, aryloxy-substituted pyridine that serves as a crucial building block...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(4-fluorophenoxy)pyridine

Introduction

3-Bromo-5-(4-fluorophenoxy)pyridine is a halogenated, aryloxy-substituted pyridine that serves as a crucial building block in the fields of medicinal chemistry and organic synthesis.[1] Its structural motif, the 3,5-disubstituted pyridine, is recognized as a privileged scaffold, particularly in the development of novel therapeutic agents.[1] Notably, analogs within this structural class have demonstrated potent activity against Mycobacterium tuberculosis, with some compounds identified as inhibitors of the DprE1 enzyme, a validated target for combating drug-resistant tuberculosis.[1] The molecule's utility is derived from its distinct functional handles: the bromine atom at the 3-position acts as a versatile leaving group for various cross-coupling reactions (e.g., Suzuki, Stille), while the 4-fluorophenoxy group at the 5-position is a key pharmacophoric feature.[1]

This guide provides a comprehensive review of the primary synthetic pathways to 3-Bromo-5-(4-fluorophenoxy)pyridine. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and strategic considerations behind the synthesis. We will explore two principal retrosynthetic strategies, detail the synthesis of key intermediates, and compare the merits of different catalytic systems for the core C-O bond formation.

Retrosynthetic Analysis

The core of the synthesis for 3-Bromo-5-(4-fluorophenoxy)pyridine is the formation of the diaryl ether bond. A retrosynthetic analysis reveals two logical disconnection points, leading to two primary forward-synthetic strategies.

  • Strategy A: Disconnection at the C-O ether bond, retaining the 3-bromopyridine core. This approach relies on coupling a 3-bromo-5-halopyridine (typically 3,5-dibromopyridine) with 4-fluorophenol.

  • Strategy B: Disconnection at the C-O ether bond, starting from a pre-functionalized pyridine. This involves synthesizing 3-bromo-5-hydroxypyridine first, followed by etherification with a suitable 4-fluorophenylating agent.

G cluster_A Strategy A cluster_B Strategy B Target 3-Bromo-5-(4-fluorophenoxy)pyridine Coupling_A C-O Coupling (Ullmann / Buchwald-Hartwig) Target->Coupling_A Disconnection 1 Coupling_B Etherification Target->Coupling_B Disconnection 2 SM_A1 3,5-Dibromopyridine SM_A2 4-Fluorophenol Coupling_A->SM_A1 Coupling_A->SM_A2 SM_B1 3-Bromo-5-hydroxypyridine SM_B2 4-Fluorophenylating Agent Coupling_B->SM_B1 Coupling_B->SM_B2

Caption: Retrosynthetic pathways for the target molecule.

Pathway I: Synthesis via C-O Cross-Coupling with 3,5-Dibromopyridine

This pathway is arguably the most direct approach, leveraging the commercially available or readily synthesized 3,5-dibromopyridine as the foundational scaffold. The key transformation is a selective mono-arylation at the C5 position.

Synthesis of Key Precursor: 3,5-Dibromopyridine

While 3,5-dibromopyridine is commercially available, its synthesis from pyridine is a fundamental process in heterocyclic chemistry. The direct bromination of pyridine requires harsh conditions due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[2]

The reaction typically involves heating pyridine with bromine in the presence of concentrated sulfuric acid and thionyl chloride, which act as catalysts and dehydrating agents.[3] The reaction proceeds at high temperatures (125-138°C) over an extended period.[3]

Experimental Protocol: Synthesis of 3,5-Dibromopyridine [3]

  • Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and a dropping funnel with pyridine (1.0 eq), concentrated sulfuric acid (1.0 eq by mass), and thionyl chloride (3.0 eq by mass).

  • Heating: Heat the mixture to reflux.

  • Bromination: Add bromine (5.5 eq by mass) dropwise over approximately 10 hours, maintaining a reaction temperature of ~130°C. The reaction is complete when the evolution of red-brown gas ceases.

  • Workup: Cool the reaction mixture and perform steam distillation. The crude 3,5-dibromopyridine will precipitate in the aqueous distillate.

  • Purification: Collect the crude product by filtration. Recrystallize from methanol to yield pure 3,5-dibromopyridine.

Core Reaction: Diaryl Ether Formation

The formation of the C-O bond between 3,5-dibromopyridine and 4-fluorophenol is typically achieved through metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig C-O coupling.

A. Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classic and robust method for forming diaryl ethers.[4][5] The reaction involves heating an aryl halide with a phenol in the presence of a copper catalyst and a base.[4]

  • Mechanism: The reaction is believed to proceed through a Cu(I) active species. The cycle involves the formation of a copper(I) phenoxide, followed by oxidative addition of the aryl halide (3,5-dibromopyridine). The final step is reductive elimination, which forms the diaryl ether product and regenerates the Cu(I) catalyst.[6]

  • Causality of Choices:

    • Catalyst: Copper(I) salts like CuI are often used, though Cu(0) or Cu(II) precursors that can be reduced in situ are also effective.[1][7] The choice of catalyst can influence reaction efficiency and temperature requirements.

    • Base: A strong base (e.g., K₂CO₃, Cs₂CO₃, KOH) is required to deprotonate the phenol, forming the nucleophilic phenoxide.[7]

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the high temperatures (often >150°C) needed for the reaction.[4]

    • Ligands: While traditional Ullmann reactions are often ligand-free, modern protocols may include ligands like picolinohydrazide to accelerate catalysis and allow for milder reaction conditions.[6]

B. Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, and its principles are directly applicable to C-O coupling for diaryl ether synthesis.[1][8] This palladium-catalyzed method often offers milder conditions and broader substrate scope compared to the classical Ullmann reaction.[4]

  • Mechanism: The catalytic cycle involves a Pd(0) complex. Key steps include: (1) Oxidative addition of the aryl halide to the Pd(0) center to form a Pd(II) complex. (2) Coordination of the phenoxide. (3) Reductive elimination from the Pd(II) complex to form the C-O bond and regenerate the Pd(0) catalyst.[9]

  • Causality of Choices:

    • Catalyst: A palladium source like Pd(OAc)₂ or a pre-catalyst complex is used.[9]

    • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential to facilitate the reductive elimination step, which is often rate-limiting for C-O coupling.[10]

    • Base: A non-nucleophilic strong base, such as NaOt-Bu or K₃PO₄, is used to generate the phenoxide without interfering with the catalyst.[10]

    • Solvent: Anhydrous aprotic solvents like toluene, dioxane, or THF are typically employed.[9]

G cluster_ullmann Ullmann Condensation (Cu-catalyzed) cluster_buchwald Buchwald-Hartwig C-O Coupling (Pd-catalyzed) U_Start Cu(I)X U_Phenoxide Cu(I)-OAr' U_Start->U_Phenoxide + Ar'OH, Base U_OxAdd Ar-Cu(III)-OAr'      |      X U_Phenoxide->U_OxAdd + Ar-X (Oxidative Add.) U_OxAdd->U_Start Ar-O-Ar' (Reductive Elim.) B_Start LₙPd(0) B_OxAdd LₙPd(II)(Ar)(X) B_Start->B_OxAdd + Ar-X (Oxidative Add.) B_Amido LₙPd(II)(Ar)(OAr') B_OxAdd->B_Amido + Ar'OH, Base B_Amido->B_Start Ar-O-Ar' (Reductive Elim.)

Caption: Simplified catalytic cycles for C-O coupling reactions.
Comparative Analysis of Coupling Methods
FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (CuI, Cu₂O, Cu)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Cost Lower catalyst costHigher catalyst and ligand cost
Conditions Harsh (150-220°C)Milder (80-120°C)
Ligands Often not required, but can helpCritical for success (e.g., XPhos)
Substrate Scope Good, but can be limitedGenerally broader
Air/Moisture More tolerantRequires inert atmosphere

Pathway II: Synthesis via 3-Bromo-5-hydroxypyridine

This alternative pathway involves the initial synthesis of 3-bromo-5-hydroxypyridine, which is then coupled with a 4-fluorophenyl source. This strategy can be advantageous if the precursor alcohol is readily accessible or if direct coupling with 3,5-dibromopyridine proves low-yielding or non-selective.

Synthesis of Key Precursor: 3-Bromo-5-hydroxypyridine

Several routes to this important intermediate have been reported.[11] The choice of route often depends on the availability and cost of the starting materials.

  • Route A: Demethylation of 3-Bromo-5-methoxypyridine. This is a common method where the methyl ether is cleaved using strong acid, typically hydrobromic acid (HBr) in acetic acid, at reflux.[11][12]

  • Route B: Debenzylation of 3-(Benzyloxy)-5-bromopyridine. Similar to demethylation, the benzyl protecting group can be removed using HBr in acetic acid, often at room temperature.[11] This route can be milder than demethylation.

  • Route C: From 3,5-Dibromopyridine. This involves a nucleophilic aromatic substitution with a methoxide source (like sodium methoxide) to form 3-bromo-5-methoxypyridine, which is then demethylated as in Route A.[11]

G cluster_A Route A cluster_B Route B cluster_C Route C (Two Steps) Target 3-Bromo-5-hydroxypyridine SM_A 3-Bromo-5-methoxypyridine Step_A Demethylation (HBr, AcOH, Reflux) SM_A->Step_A Step_A->Target SM_B 3-(Benzyloxy)-5-bromopyridine Step_B Debenzylation (HBr, AcOH, RT) SM_B->Step_B Step_B->Target SM_C 3,5-Dibromopyridine Step_C1 Nucleophilic Substitution (NaOMe, MeOH, Reflux) SM_C->Step_C1 Intermediate_C 3-Bromo-5-methoxypyridine Step_C1->Intermediate_C Step_C2 Demethylation (HBr, AcOH, Reflux) Intermediate_C->Step_C2 Step_C2->Target

Caption: Synthetic routes to 3-Bromo-5-hydroxypyridine.

Experimental Protocol: Synthesis of 3-Bromo-5-hydroxypyridine from 3-Bromo-5-methoxypyridine [11][12]

  • Setup: To a solution of 3-bromo-5-methoxypyridine (1.0 eq) in glacial acetic acid, add 48% hydrobromic acid.

  • Reaction: Heat the reaction mixture to reflux (approx. 120°C) and stir overnight (approx. 16 hours).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • Neutralization & Extraction: Dissolve the residue in water and adjust the pH to 9-10 with a strong base (e.g., 8N NaOH). Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Precipitation: Adjust the pH of the aqueous layer to 5-6 with a strong acid (e.g., 6N HCl). The product will precipitate as a solid.

  • Isolation: Collect the precipitate by filtration, wash with a non-polar solvent like diisopropyl ether, and dry to obtain 3-bromo-5-hydroxypyridine as a white powder.

Core Reaction: Etherification

With 3-bromo-5-hydroxypyridine in hand, the final step is the formation of the ether linkage. While a classical Williamson ether synthesis might be considered, the formation of a diaryl ether bond often requires the more robust conditions of metal-catalyzed cross-coupling, analogous to Pathway I. The reaction would typically involve coupling 3-bromo-5-hydroxypyridine with a suitable 4-fluorophenylating agent, such as 1-fluoro-4-iodobenzene or 4-fluorophenylboronic acid, again using either copper (Ullmann) or palladium (Buchwald-Hartwig) catalysis.[1]

Conclusion and Outlook

The synthesis of 3-Bromo-5-(4-fluorophenoxy)pyridine can be effectively achieved through two primary strategic pathways.

  • Pathway I , starting from 3,5-dibromopyridine, offers a more direct route. The choice between a copper-catalyzed Ullmann condensation and a palladium-catalyzed Buchwald-Hartwig coupling depends on available resources and desired reaction conditions. The Ullmann approach is more cost-effective but requires harsher conditions, while the Buchwald-Hartwig method provides a milder, often more efficient, alternative at a higher cost for the catalyst and ligand.

  • Pathway II , which proceeds via the 3-bromo-5-hydroxypyridine intermediate, adds a step to the overall sequence but can be advantageous if the starting dihalide is unreactive or if selectivity is an issue. The synthesis of the hydroxy-pyridine intermediate is well-documented with multiple viable routes.

For laboratory-scale synthesis aimed at discovery and development, the flexibility and milder conditions of the Buchwald-Hartwig C-O coupling starting from 3,5-dibromopyridine (Pathway I) often represent the most reliable and efficient approach. For larger-scale industrial applications, a thorough process optimization of the more economical Ullmann condensation (Pathway I) would be warranted. The continued development of more active and stable catalysts for both copper and palladium systems promises to further refine these essential transformations in the synthesis of valuable pharmaceutical intermediates.

References

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Google Patents.
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  • ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • Google Patents.
  • ACS Publications. (2007, April 7). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. Synthesis of 3,5‐dinitropyridyl ylides. [Link]

  • National Center for Biotechnology Information. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

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  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • Journal of the Brazilian Chemical Society. Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. [Link]

  • Organic Syntheses. 3-bromophthalide. [Link]

  • Journal of Materials Chemistry C. (2023, June 1). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Arkat USA. (2022, April 10). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • J-STAGE. Selective Synthesis of Fluorophenol Derivatives. [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

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  • MDPI. (2022, July 6). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. [Link]

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Foundational

Electronic Properties and Reactivity Profiles of 3-Bromo-5-Substituted Pyridine Scaffolds: A Comprehensive Guide for Molecular Design

Executive Summary The 3-bromo-5-substituted pyridine motif is a privileged scaffold in modern drug discovery, agrochemicals, and optoelectronics. The inherent asymmetry of this system—anchored by a fixed halogen and a va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-bromo-5-substituted pyridine motif is a privileged scaffold in modern drug discovery, agrochemicals, and optoelectronics. The inherent asymmetry of this system—anchored by a fixed halogen and a variable functional group at the meta positions—creates a highly tunable "push-pull" electronic environment. This technical guide explores the quantum mechanical underpinnings, quantitative structure-activity relationships (QSAR), and self-validating experimental workflows required to characterize and exploit the electronic properties of these versatile heterocyclic rings.

The Mechanistic Foundation of the 3,5-Disubstituted Pyridine Ring

The unmodified pyridine ring is inherently electron-deficient due to the high electronegativity of the sp2 -hybridized nitrogen atom, which lowers the overall energy of the aromatic π -system. The introduction of a bromine atom at the C3 (meta) position fundamentally alters this landscape.

Bromine exerts a strong inductive electron-withdrawing effect (-I) through the σ -bond framework, coupled with a weak mesomeric electron-donating effect (+M) via its lone pairs. Because the C3 position cannot directly delocalize electrons onto the nitrogen atom via resonance, the -I effect dominates. This permanently lowers the pKa of the pyridine nitrogen and deactivates the ring toward electrophilic aromatic substitution (EAS), while simultaneously1[1]. Furthermore, the C3-bromine bond serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions, making it an indispensable synthetic anchor[2].

Tuning the Electronic Landscape via C5 Substitution

The true power of this scaffold lies in the ability to fine-tune its global electronic properties by varying the C5 substituent. This dynamic directly impacts the molecule's3[3].

  • Electron-Donating Groups (EDGs) (e.g., -CH3, -OH): Alkyl and hydroxyl groups provide mild inductive (+I) or mesomeric (+M) donation, partially offsetting the electron-withdrawing nature of the bromine. This increases electron density on the pyridine nitrogen, raising its pKa and enhancing its ability to act as a 4[4].

  • Electron-Withdrawing Groups (EWGs) (e.g., -CF3, -CN): Groups like trifluoromethyl synergize with the C3-bromine to severely deplete electron density from the aromatic ring. This drastically lowers the pKa and renders the ring highly susceptible to nucleophilic attack[2].

Crucial Nuance: Substituents with strong +M effects (like the methoxy group, -OCH3) behave counterintuitively at the C5 (meta) position. Because resonance donation cannot reach the nitrogen atom from the meta position, the inductive withdrawal (-I) of the highly electronegative oxygen atom dominates. Consequently, meta-methoxy groups function as electron-withdrawing groups with respect to the nitrogen's basicity[5].

ElectronicEffects Core 3-Bromo-5-Substituted Pyridine Core Br 3-Bromo Substituent (-I, +M Effect) Core->Br Sub5 5-Position Substituent (Electronic Tuner) Core->Sub5 N_Atom Pyridine Nitrogen (H-Bond Acceptor) Core->N_Atom EWG EWG (e.g., -CF3, -CN) Decreases pKa Increases SNAr Reactivity Sub5->EWG EDG EDG (e.g., -CH3, -OH) Increases pKa Enhances Metal Coordination Sub5->EDG EWG->N_Atom Depletes e- density EDG->N_Atom Donates e- density

Fig 1: Electronic influence of 3- and 5-position substituents on the pyridine nitrogen.

Quantitative Structure-Activity Relationship (QSAR)

To systematically predict the behavior of these scaffolds, researchers rely on5[5]. The Fukui functions ( f+ and f− ) are particularly useful for mapping local reactivity, identifying the C3 carbon as the primary site for nucleophilic attack (cross-coupling) and the nitrogen as the primary site for electrophilic interactions[2].

Table 1: Electronic Parameters of 3-Bromo-5-Substituted Pyridines
C5 SubstituentNatureHammett σm​ Est. pKa Shift ( Δ )Primary Electronic Effect at N1
-H Reference0.000.00Baseline (-I from Br)
-CH3 Weak EDG-0.07+0.40Mild Inductive Donation (+I)
-OCH3 Inductive EWG+0.12-0.70Inductive Withdrawal (-I)
-Br Halogen+0.39-2.30Strong Inductive Withdrawal (-I)
-CF3 Strong EWG+0.43-2.50Extreme Inductive Withdrawal (-I)
-NO2 Extreme EWG+0.71-4.20Inductive & Mesomeric Withdrawal

Experimental Workflows for Electronic Characterization

Understanding the causality behind experimental choices is critical for validating electronic properties. Below are self-validating protocols for characterizing these scaffolds.

Protocol 1: Determination of pKa and Electronic Properties via NMR Titration

Causality: Why NMR instead of UV-Vis? 3-Bromo-5-substituted pyridines often exhibit overlapping UV absorbance bands that shift unpredictably based on the C5 substituent. 1 H NMR provides a direct, site-specific probe. The6, offering a highly accurate measure of basicity[6].

  • Sample Preparation: Dissolve 5.0 mM of the pyridine derivative in a 1:1 mixture of D2​O and CD3​OD to ensure complete solubility of the organic scaffold.

  • Baseline Acquisition: Record a baseline 1 H NMR spectrum. Identify the highly deshielded C2 and C6 protons (typically appearing between 8.0–9.0 ppm).

  • Titration: Adjust the pD of the solution using 0.1 M NaOD or DCl. Measure the pH using a glass electrode, correcting for the deuterium isotope effect ( pD=pHread​+0.4 ).

  • Data Tracking: Record an NMR spectrum at increments of 0.5 pD units. As the nitrogen protonates, the localized positive charge severely deshields the adjacent protons, causing a significant downfield shift.

  • Self-Validation & Synthesis: Plot the chemical shift ( δ ) of the C2 proton against the pD. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. A high R2 value validates the equilibrium model and extracts the precise pKa.

Protocol 2: Computational DFT Workflow for HOMO-LUMO and Fukui Functions

Causality: Computational modeling provides the theoretical grounding for observed reactivity, particularly for predicting kinetic stability and optical properties[3].

  • Geometry Optimization: Construct the 3D model of the molecule and optimize the geometry using the B3LYP functional with a 6-311++G(d,p) basis set. The7, as they are required to accurately model the expanded electron clouds of the bromine atom and the nitrogen lone pair[7].

  • Frequency Validation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. The strict absence of imaginary frequencies confirms the structure has converged to a true energy minimum rather than a saddle point.

  • Orbital Mapping: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap signifies higher kinetic stability.

  • Fukui Function Calculation: Calculate the electron density of the N , N+1 , and N−1 electron states. Derive f+ (susceptibility to nucleophilic attack) to confirm the activation of the C3-Br bond for cross-coupling[2].

Workflow S1 Compound Synthesis S2 NMR pH Titration S1->S2 pKa S3 Cyclic Voltammetry S1->S3 Redox S4 DFT / QSAR Modeling S1->S4 3D Structure S5 Data Synthesis & Reactivity Prediction S2->S5 S3->S5 S4->S5 HOMO/LUMO

Fig 2: Self-validating experimental and computational workflow for electronic characterization.

References

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations.
  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. PMC.
  • Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination. Dalton Transactions (RSC Publishing).
  • Investigation of Quantitative Structure Activity Relationship Parameters on the m-Substituted Pyridine Compound: A GAMMESS Study. Asian Journal of Chemistry.
  • 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine. Benchchem.
  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science (RSC Publishing).
  • Pd(II)

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Exploratory

Rational Design in Agrochemicals: The Bioisosteric Potential of 3-Bromo-5-(4-fluorophenoxy)pyridine

Executive Summary The relentless evolution of pest resistance and the tightening of environmental regulations demand continuous innovation in agrochemical discovery. Historically, diaryl ethers have served as foundationa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless evolution of pest resistance and the tightening of environmental regulations demand continuous innovation in agrochemical discovery. Historically, diaryl ethers have served as foundational pharmacophores in herbicides and insecticides. However, their high lipophilicity and susceptibility to metabolic degradation have necessitated structural optimization. Enter bioisosterism —specifically, the strategic substitution of the benzene ring with a pyridine core. This whitepaper explores the mechanistic rationale, synthetic workflows, and application potential of 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2), a privileged scaffold that perfectly exemplifies the power of phenoxypyridine bioisosteres in modern crop protection.

The Bioisosteric Paradigm: From Diaryl Ethers to Phenoxypyridines

For decades, the diaryl ether motif has been a cornerstone in the design of aryloxyphenoxypropionate herbicides and pyrethroid insecticides. While effective, the highly hydrophobic nature of the benzene ring often leads to suboptimal aqueous solubility and prolonged environmental persistence.

By replacing the benzene ring with an ionizable, nitrogen-containing pyridine ring, researchers can fundamentally alter the physicochemical profile of the molecule. Pyridine acts as a bioisostere that not only reduces overall lipophilicity but also significantly increases the probability of π−π stacking interactions within the active sites of target enzymes 1. Furthermore, the basic character of the pyridine nitrogen introduces polarity, which optimizes the bioavailability and systemic translocation of the agrochemical within plant vascular systems 2.

Bioisosterism A Classical Diaryl Ethers (High lipophilicity, metabolic liability) B Phenoxypyridine Scaffold (Improved solubility, π-π stacking) A->B Bioisosteric Replacement (N for CH) C 3-Bromo-5-(4-fluorophenoxy)pyridine (Modular synthetic handle) B->C Halogenation & Fluorination

Caption: Logical progression of bioisosteric replacement yielding the target phenoxypyridine scaffold.

Structural Deconstruction of the Scaffold

The specific architecture of 3-Bromo-5-(4-fluorophenoxy)pyridine is not arbitrary; it is a masterclass in rational chemical design. The molecule features two critical functionalizations that dictate its utility in drug and agrochemical discovery 3:

  • The 4-Fluorophenoxy Moiety: The introduction of a fluorine atom at the para-position of the phenoxy ring serves as a metabolic block. Cytochrome P450 enzymes in both plants and insects typically target electron-rich para-positions for hydroxylation, leading to the rapid degradation of the pesticide. The highly electronegative and sterically demanding fluorine atom prevents this oxidative metabolism, thereby extending the field half-life of the compound.

  • The 3-Bromo Pyridine Core: The bromine atom at the 3-position acts as an exceptional leaving group. Because the 3-position of pyridine is relatively electron-rich compared to the 2- and 4-positions, it resists standard nucleophilic aromatic substitution ( SN​Ar ). However, it is perfectly primed for transition-metal-catalyzed cross-coupling, providing a highly modular synthetic handle for late-stage functionalization.

Quantitative Data: Physicochemical Comparison
Physicochemical ParameterClassical Diaryl EthersPhenoxypyridine BioisosteresAgrochemical Advantage
Aromaticity / Electron Density High (Electron-rich benzene)Reduced (Electron-deficient pyridine)Enhances target enzyme binding via optimized π−π stacking.
Aqueous Solubility (LogS) PoorSignificantly ImprovedFacilitates root uptake and systemic translocation in the xylem.
Metabolic Stability Vulnerable to P450 oxidationHighly Stable (Fluorine shielding)Prolongs field half-life; reduces required application rates.
Lipophilicity (ClogP) Very High (>4.5)Moderate (3.0 - 4.0)Balances cellular membrane permeability with aqueous transport.

Self-Validating Experimental Protocols

To leverage 3-Bromo-5-(4-fluorophenoxy)pyridine effectively, researchers must employ robust, high-yielding synthetic methodologies. The following protocols outline the self-validating workflows for synthesizing the scaffold and subjecting it to late-stage functionalization. Every reagent choice is grounded in mechanistic causality.

SyntheticWorkflow Start 3,5-Dibromopyridine + 4-Fluorophenol Step1 Buchwald-Hartwig Coupling (Pd catalyst, Base, 100°C) Start->Step1 Intermediate 3-Bromo-5-(4-fluorophenoxy)pyridine Step1->Intermediate C-O Bond Formation Step2 Suzuki-Miyaura Cross-Coupling (R-B(OH)2, Pd catalyst, 90°C) Intermediate->Step2 Product Functionalized Agrochemical Lead Step2->Product C-C Bond Formation

Caption: Step-by-step synthetic workflow for scaffold generation and late-stage functionalization.

Protocol A: Scaffold Synthesis via Buchwald-Hartwig C-O Coupling

While classical Ullmann condensations (Copper-catalyzed) can form diaryl ethers, they often require harsh conditions (>150°C) that can degrade sensitive functional groups. The Palladium-catalyzed Buchwald-Hartwig phenoxylation is prioritized for its milder conditions and superior chemoselectivity 3.

  • Step 1: Reagent Assembly: Combine 3,5-dibromopyridine (1.0 eq) and 4-fluorophenol (1.2 eq) in a flame-dried Schlenk flask. Causality: The slight excess of phenol ensures complete consumption of the dibromopyridine, preventing complex purification of unreacted starting material.

  • Step 2: Catalyst & Base Addition: Add Pd2​(dba)3​ (0.02 eq), RockPhos ligand (0.04 eq), and Cs2​CO3​ (2.0 eq). Causality: RockPhos is a bulky biaryl phosphine ligand that accelerates the difficult reductive elimination step of the ether, preventing undesired homocoupling. Cs2​CO3​ is chosen as a mild base; it is soluble enough to drive the catalytic cycle but avoids the nucleophilic side-reactions common with stronger bases like NaOtBu .

  • Step 3: Reaction Execution: Suspend the mixture in anhydrous Toluene (0.2 M) and heat to 100°C for 12 hours under an inert N2​ atmosphere. Causality: Toluene provides a non-polar environment that supports the high temperatures necessary for the initial oxidative addition of the unactivated aryl bromide into the Pd(0) species.

  • Step 4: Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 3-Bromo-5-(4-fluorophenoxy)pyridine scaffold.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura C-C Coupling

Once the scaffold is isolated, the remaining 3-bromo position serves as the anchor for attaching diverse pharmacophores to generate final agrochemical leads.

  • Step 1: Reagent Assembly: Combine 3-Bromo-5-(4-fluorophenoxy)pyridine (1.0 eq) with an aryl or alkyl boronic acid ( R−B(OH)2​ , 1.5 eq).

  • Step 2: Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (2.0 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which is a strict geometric requirement for the final reductive elimination step that forms the new C-C bond.

  • Step 3: Reaction Execution: Dissolve in a degassed Dioxane/ H2​O (4:1) mixture and heat to 90°C for 8 hours. Causality: The biphasic solvent system is critical; Dioxane dissolves the organic scaffold, while water dissolves the inorganic base ( K2​CO3​ ), generating the reactive boronate complex required for the transmetalation step.

Agrochemical Target Pathways and Efficacy

Derivatives synthesized from the 3-Bromo-5-(4-fluorophenoxy)pyridine scaffold exhibit potent, broad-spectrum biological activity.

Herbicidal Action: Many phenoxypyridine derivatives act as potent inhibitors of Acetyl-CoA carboxylase (ACCase) or Protoporphyrinogen oxidase (PPO). By mimicking the natural substrates, these bioisosteres competitively bind to the enzyme's active site. The enhanced π−π stacking afforded by the pyridine core locks the inhibitor in place, halting fatty acid biosynthesis in monocotyledonous weeds and leading to rapid cell membrane disruption.

Insecticidal Action: Recent studies have demonstrated that 2-phenylpyridine and phenoxypyridine derivatives exhibit up to 100% inhibition against resistant agricultural pests such as Mythimna separata and Aphis craccivora at concentrations of 500 mg/L 4. The lipophilic balance achieved by the fluorophenoxy group allows the molecule to easily penetrate the insect cuticle while remaining soluble enough to reach central nervous system targets.

ACCasePathway Herbicide Phenoxypyridine Agrochemical Target Plastidic ACCase Enzyme Herbicide->Target Competitive Inhibition Process Fatty Acid Biosynthesis Target->Process Blocks Malonyl-CoA Outcome Cell Membrane Disruption & Death Process->Outcome Lipid Depletion

Caption: Signaling and metabolic disruption pathway of phenoxypyridine-based herbicides.

Conclusion

The transition from classical diaryl ethers to phenoxypyridine scaffolds represents a major leap forward in agrochemical design. 3-Bromo-5-(4-fluorophenoxy)pyridine stands out as an elite building block, combining the metabolic shielding of a fluorinated aromatic ring with the synthetic versatility of a brominated pyridine core. By leveraging the self-validating cross-coupling protocols outlined in this guide, discovery chemists can rapidly generate novel libraries of highly systemic, target-specific, and environmentally sustainable crop protection agents.

References

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - National Institutes of Health (NIH) / PMC[Link]

  • Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals - ResearchGate[Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - Semantic Scholar[Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 3-Bromo-5-(4-fluorophenoxy)pyridine: An Application Note

Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 3-Bromo-5-(4-fluorophenoxy)pyridine, a key building block in medicinal chemistry and materials science. The described met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 3-Bromo-5-(4-fluorophenoxy)pyridine, a key building block in medicinal chemistry and materials science. The described methodology is based on a modified Ullmann condensation, a robust and well-established method for the formation of diaryl ethers. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure reproducible and efficient synthesis on a laboratory and pilot-plant scale.

Introduction

3-Bromo-5-(4-fluorophenoxy)pyridine is a versatile intermediate characterized by its halogenated, aryloxy-substituted pyridine core.[1] The bromine atom at the 3-position serves as an excellent leaving group for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of diverse substituents.[1] The 4-fluorophenoxy group at the 5-position influences the molecule's electronic properties and biological activity.[1] Notably, this 3,5-disubstituted pyridine scaffold is recognized as a privileged structure in antimycobacterial research, with some analogues demonstrating potent activity against Mycobacterium tuberculosis.[1]

The increasing demand for this intermediate necessitates the development of a scalable, cost-effective, and reliable synthetic protocol. This application note addresses this need by providing a detailed guide to a modified Ullmann condensation reaction, a classic and widely used method for diaryl ether synthesis.[1][2] While traditional Ullmann reactions often require harsh conditions, modern advancements have led to milder and more efficient protocols.[1]

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route involves the copper-catalyzed coupling of 3,5-dibromopyridine with 4-fluorophenol. This approach, a variation of the Ullmann condensation, is favored for its scalability and the commercial availability of the starting materials.[3]

The reaction proceeds through a catalytic cycle initiated by a copper(I) species. The key steps are:

  • Formation of a Copper(I) Phenoxide: The base deprotonates 4-fluorophenol, which then coordinates with the copper(I) catalyst.

  • Oxidative Addition: The aryl halide, 3,5-dibromopyridine, undergoes oxidative addition to the copper(I) phenoxide complex.

  • Reductive Elimination: The desired diaryl ether, 3-Bromo-5-(4-fluorophenoxy)pyridine, is formed through reductive elimination, regenerating the active copper(I) catalyst.

Modern Ullmann-type reactions often utilize ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions than the traditionally harsh temperatures exceeding 210°C.[1][2]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 3-Bromo-5-(4-fluorophenoxy)pyridine.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier
3,5-DibromopyridineC₅H₃Br₂N236.89625-92-3Commercially Available
4-FluorophenolC₆H₅FO112.10371-41-5Commercially Available
Copper(I) IodideCuI190.457681-65-4Commercially Available
Potassium CarbonateK₂CO₃138.21584-08-7Commercially Available
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous
Ethyl AcetateC₄H₈O₂88.11141-78-6Reagent Grade
BrineNaCl(aq)--Saturated Solution
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Reagent Grade
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Synthetic Procedure

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Combine 3,5-dibromopyridine, 4-fluorophenol, CuI, and K₂CO₃ in a flask. B Add anhydrous DMF. A->B C Degas and place under inert atmosphere. B->C D Heat to 120-130 °C and stir. C->D E Cool to room temperature and add water. D->E Monitor by TLC/LC-MS F Extract with ethyl acetate. E->F G Wash with brine, dry over Na₂SO₄, and concentrate. F->G H Purify by column chromatography. G->H I 3-Bromo-5-(4-fluorophenoxy)pyridine H->I Final Product

Caption: Scalable synthesis workflow for 3-Bromo-5-(4-fluorophenoxy)pyridine.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, combine 3,5-dibromopyridine (1.0 eq), 4-fluorophenol (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition and Inerting: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The reaction mixture should be thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volumes).[4]

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-Bromo-5-(4-fluorophenoxy)pyridine.[4][5]

Characterization Data
PropertyValue
Molecular FormulaC₁₁H₇BrFNO
Molecular Weight268.08 g/mol [1]
AppearanceOff-white to pale yellow solid
Melting Point107 °C (predicted)[6]
¹H NMR (CDCl₃, 400 MHz)δ 8.3-8.5 (m, 2H), 7.5-7.7 (m, 1H), 7.0-7.2 (m, 4H) (Predicted)
¹³C NMR (CDCl₃, 100 MHz)δ 160.1 (d, J=243 Hz), 155.5, 153.2 (d, J=2.5 Hz), 145.2, 140.8, 122.9 (d, J=8.5 Hz), 121.5, 116.8 (d, J=23.5 Hz) (Predicted)

Note: Predicted NMR data is based on structurally similar compounds and should be confirmed experimentally.[7]

Scientific Integrity and Logic

Causality Behind Experimental Choices
  • Choice of Starting Materials: 3,5-Dibromopyridine is selected due to the differential reactivity of the bromine atoms, allowing for selective monosubstitution under controlled conditions. 4-Fluorophenol is a readily available and stable reagent.

  • Catalyst and Base: Copper(I) iodide is a common and effective catalyst for Ullmann condensations.[2][4] Potassium carbonate is a cost-effective and moderately strong base suitable for deprotonating the phenol without causing unwanted side reactions.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[2] Its high boiling point is advantageous for this synthesis.

  • Temperature: The reaction is performed at an elevated temperature to overcome the activation energy of the C-O bond formation. The specified range of 120-130 °C provides a balance between reaction rate and minimizing thermal decomposition.

Self-Validating System

The protocol incorporates several checkpoints to ensure its success and reproducibility:

  • Reaction Monitoring: The use of TLC or LC-MS allows for real-time tracking of the reaction progress, ensuring that the reaction is driven to completion and preventing the formation of byproducts due to prolonged heating.[4]

  • Purification: Column chromatography is a robust method for isolating the desired product from unreacted starting materials, the catalyst, and any side products, ensuring a high purity of the final compound.[4][5]

  • Analytical Characterization: The identity and purity of the synthesized 3-Bromo-5-(4-fluorophenoxy)pyridine should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.[7]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[8][9]

  • 3,5-Dibromopyridine: Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 4-Fluorophenol: Harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust or vapors.

  • Copper(I) Iodide: May cause irritation. Handle with care.

  • DMF: A known reproductive toxin. Handle in a fume hood and avoid skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10]

Conclusion

This application note details a scalable and reliable protocol for the synthesis of 3-Bromo-5-(4-fluorophenoxy)pyridine via a modified Ullmann condensation. The provided methodology, coupled with the rationale behind the experimental choices and safety guidelines, offers a comprehensive resource for researchers in organic synthesis and drug discovery. The successful implementation of this protocol will enable the efficient production of this valuable chemical intermediate for further scientific exploration.

References

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • Environmental Protection Agency. 3-Bromo-5-(4-fluorophenyl)pyridine Properties. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • Google Patents. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • The Royal Society of Chemistry. Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N -. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet. Available from: [Link]

  • Česká a slovenská farmacie. Syntéza, charakterizace, studie molekulárního dokování nových alkylových derivátů 5-(2-brom-4-fluorfenyl)-4-ethyl-4H-1,2,4-triazol-3-thiolu. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(4-fluorophenoxy)pyridine

Executive Summary 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) is a highly versatile, halogenated aryloxy-substituted pyridine building block[1]. It is widely recognized as a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) is a highly versatile, halogenated aryloxy-substituted pyridine building block[1]. It is widely recognized as a privileged scaffold in medicinal chemistry, particularly in the synthesis of DprE1 enzyme inhibitors for combating drug-resistant Mycobacterium tuberculosis (Mtb)[1][2]. The strategic placement of the bromine atom at the 3-position provides an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the 5-(4-fluorophenoxy) moiety enhances lipophilicity and target binding affinity[1]. This application note details the mechanistic rationale, optimized conditions, and a validated protocol for the Suzuki-Miyaura coupling of this critical intermediate.

Mechanistic Insights & Causality in Experimental Design

The Suzuki-Miyaura reaction is a cornerstone method for forming C-C bonds between the 3-position of the pyridine ring and an aryl or heteroaryl boronic acid[3]. To achieve high yields with 3-Bromo-5-(4-fluorophenoxy)pyridine, researchers must understand the causality behind the catalytic cycle:

  • Oxidative Addition : The electron-deficient nature of the pyridine ring makes the C-Br bond highly susceptible to insertion by the active Pd(0) catalyst[4]. This step is often the rate-determining step in standard arenes, but the electrophilicity of the pyridine ring accelerates it.

  • Transmetalation : The addition of an aqueous base (e.g., K₂CO₃ or K₃PO₄) is not merely to neutralize acid; it is mechanistically required to convert the trivalent boronic acid into a tetravalent boronate complex. This "ate" complex increases the nucleophilicity of the organic group, facilitating its transfer to the Palladium(II) center[3].

  • Reductive Elimination : The di-organopalladium complex undergoes reductive elimination to release the 3,5-disubstituted pyridine product and regenerate the Pd(0) catalyst[3]. Sterically demanding ligands (like SPhos or dppf) force the two organic groups closer together, accelerating this final step.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Base-Assisted) PdII->TransMet DiOrg Di-organo Pd(II) (Ar-Pd-Ar') TransMet->DiOrg RedElim Reductive Elimination (Product Release) DiOrg->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura coupling for 3-Bromo-5-(4-fluorophenoxy)pyridine.

Optimization of Reaction Conditions

Selecting the right catalyst and base is critical for maximizing yield and suppressing side reactions such as protodeboronation or the formation of phenylated byproducts derived from phosphorus ligands[5]. The following table summarizes quantitative optimization data for coupling 3-Bromo-5-(4-fluorophenoxy)pyridine with a standard arylboronic acid.

EntryCatalyst (mol %)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901272
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90885
3Pd(dppf)Cl₂ (5%)Cs₂CO₃ (2.0)Toluene/H₂O (4:1)100889
4Pd(OAc)₂ (2%) + SPhosK₃PO₄ (2.0)Toluene/H₂O (4:1)100494

Data Interpretation: While Pd(PPh₃)₄ is a standard choice, it is prone to degradation and slower oxidative addition. Switching to Pd(dppf)Cl₂ (Entry 2) improves the yield because the bidentate dppf ligand prevents catalyst deactivation[6]. The optimal conditions (Entry 4) utilize Pd(OAc)₂ with SPhos; the highly electron-rich and sterically demanding Buchwald ligand accelerates both oxidative addition and reductive elimination, achieving a 94% yield in just 4 hours.

Validated Experimental Protocol

This self-validating protocol ensures reproducibility through rigorous exclusion of oxygen and precise stoichiometric control[3][7].

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Assembly Add Substrates & Pd Step1->Step2 Step3 3. Inert Atmos Argon Purge (3x) Step2->Step3 Step4 4. Activation Heat at 90-100°C Step3->Step4 Step5 5. Workup EtOAc Extraction Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology:

1. Preparation & Degassing

  • Action: Prepare a solvent mixture of Toluene and deionized water (4:1 v/v). Sparge the mixture with Argon for 30 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) state, halting the catalytic cycle.

2. Reaction Assembly

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-(4-fluorophenoxy)pyridine (1.0 equiv, 1.0 mmol, 268 mg)[1], the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Action: Add the catalyst system: Pd(OAc)₂ (2 mol %, 0.02 mmol) and SPhos (4 mol %, 0.04 mmol).

  • Causality: A slight excess of boronic acid compensates for any minor protodeboronation that occurs at elevated temperatures.

3. Inert Atmosphere Establishment

  • Action: Seal the flask with a rubber septum. Evacuate the flask under a high vacuum and backfill with Argon. Repeat this cycle three times[3].

  • Action: Introduce the degassed Toluene/H₂O mixture (10 mL) via a syringe.

4. Thermal Activation

  • Action: Replace the septum with a Teflon screw cap under a positive flow of Argon. Submerge the flask in a pre-heated oil bath at 100 °C and stir vigorously for 4 to 8 hours[3][7].

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS until the starting material (m/z 268) is completely consumed.

5. Quenching & Extraction

  • Action: Cool the mixture to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 × 20 mL)[3].

  • Action: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

6. Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 20% EtOAc in Hexanes) to afford the pure 3,5-disubstituted pyridine derivative.

Sources

Method

Application Note: Catalytic Nucleophilic Substitution on 3-Bromo-5-(4-fluorophenoxy)pyridine

Strategic Context & Molecule Overview 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS: 374935-03-2; MW: 268.08 g/mol ) is a highly valued, halogenated aryloxy-pyridine scaffold utilized extensively in medicinal chemistry[1]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecule Overview

3-Bromo-5-(4-fluorophenoxy)pyridine (CAS: 374935-03-2; MW: 268.08 g/mol ) is a highly valued, halogenated aryloxy-pyridine scaffold utilized extensively in medicinal chemistry[1]. The 5-(4-fluorophenoxy) moiety frequently serves as a critical pharmacophore for target binding (e.g., in antimycobacterial agents and PI3K inhibitors), while the 3-bromo substituent acts as a versatile synthetic handle for downstream functionalization[1].

This application note provides a comprehensive, field-proven guide to performing nucleophilic substitution at the C3 position of this scaffold, detailing the mechanistic rationale, optimization data, and step-by-step experimental protocols.

Mechanistic Rationale: The C3-Activation Conundrum

Expertise & Experience Insight: In classical Nucleophilic Aromatic Substitution ( SN​Ar ), the electronegative pyridine nitrogen strongly activates the ortho (C2) and para (C4) positions by stabilizing the anionic Meisenheimer intermediate[1]. However, the meta (C3) position lacks this resonance stabilization. Consequently, direct SN​Ar on 3-Bromo-5-(4-fluorophenoxy)pyridine with standard nucleophiles (amines, alkoxides) is thermodynamically and kinetically disfavored[2]. Attempting to force the reaction via extreme heat or ultra-strong bases often leads to the degradation of the diaryl ether linkage or the unselective formation of pyridyne (aryne) intermediates.

The Solution: To achieve efficient and selective "nucleophilic substitution" at the C3 position, transition-metal catalysis (Palladium or Copper) is mandatory. These methods bypass the high-energy Meisenheimer complex entirely. Instead, they rely on a catalytic cross-coupling cycle (such as the Buchwald-Hartwig amination)[3], where the metal center facilitates the oxidative addition into the unactivated C(sp2)−Br bond, coordinates the nucleophile, and undergoes reductive elimination to form the new C-N or C-O bond under mild conditions.

CatalyticCycle A Pd(0)L_n Active Catalyst B Oxidative Addition (3-Bromo-5-(4-fluorophenoxy)pyridine) A->B C Pd(II) Aryl Bromide Complex B->C D Nucleophile Coordination (Amine/Alkoxide) C->D E Base-Promoted Deprotonation D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Substituted Pyridine Product F->G

Pd-catalyzed nucleophilic substitution catalytic cycle for 3-bromopyridines.

Quantitative Data: Reaction Optimization

The choice of ligand and base is the primary determinant of success when substituting unactivated 3-bromopyridines. The table below summarizes the causality behind catalyst/ligand screening outcomes based on established process chemistry data[4][5].

EntryCatalystLigandBaseSolventTempYieldCausality / Observation
1 Pd2​(dba)3​ PPh3​ NaOtBu Toluene100 °C<10%Simple phosphines are insufficiently electron-rich to drive oxidative addition into the C3-Br bond.
2 Pd(OAc)2​ BINAP Cs2​CO3​ Dioxane100 °C45%Bidentate ligand improves reductive elimination, but the rigid bite angle limits overall turnover.
3 Pd(OAc)2​ XPhos NaOtBu Toluene110 °C92% Bulky, electron-rich biaryl phosphine accelerates both oxidative addition and reductive elimination[5].
4Pd/CXPhos KOtBu 2-MeTHF110 °C85%Heterogeneous, greener alternative utilizing bio-based solvents[5].

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Substitution)

This self-validating protocol is designed to couple primary or secondary amines to 3-Bromo-5-(4-fluorophenoxy)pyridine.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube and a magnetic stir bar.

  • Reagent Loading: Add Pd(OAc)2​ (0.05 equiv), XPhos (0.10 equiv), and NaOtBu (1.4 equiv) to the tube.

    • Causality: NaOtBu is a strong base required to deprotonate the coordinated amine. If the nucleophile contains base-sensitive functional groups, substitute with Cs2​CO3​ .

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon. Repeat this cycle three times[3].

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. Trace atmospheric O2​ will irreversibly precipitate palladium black, halting the catalytic cycle.

  • Substrate Addition: Dissolve 3-Bromo-5-(4-fluorophenoxy)pyridine (1.0 equiv) and the amine nucleophile (1.2 equiv) in anhydrous, degassed Toluene. Add the solution via syringe.

    • Process Chemistry Tip: Adding 5–12 mol % of water to the reaction mixture can sometimes accelerate the coupling reaction if lower-purity bromopyridine batches are utilized, as it helps solubilize inorganic byproducts and prevents catalyst poisoning[4].

  • Thermal Activation: Heat the reaction mixture with vigorous stirring to 110 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude product via silica gel flash chromatography.

Protocol B: Copper-Catalyzed Ullmann-Type Alkoxylation (C-O Substitution)

For the introduction of alkoxides or phenoxides, Copper catalysis is often more cost-effective and avoids the rapid β -hydride elimination issues sometimes seen with Pd-catalyzed etherifications.

  • Conditions: CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs2​CO3​ (2.0 equiv), Nucleophile (Alcohol/Phenol, 1.5 equiv), in anhydrous DMF at 120 °C for 16 hours.

Workflow Step1 1. Inert Atmosphere Evac/Backfill x3 Step2 2. Reagent Loading Pd, Ligand, Base Step1->Step2 Step3 3. Substrate Addition Pyridine & Amine Step2->Step3 Step4 4. Thermal Activation 80-110 °C Step3->Step4 Step5 5. Quench & Workup Aqueous Extraction Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Step-by-step Schlenk line workflow for air-sensitive cross-coupling reactions.

Analytical Validation (Self-Validating System)

To ensure the protocol has executed successfully, verify the product using the following orthogonal techniques:

  • LC-MS: Confirm the emergence of the product mass [M+H]+ and the complete disappearance of the characteristic bromine isotope pattern (M, M+2 of equal intensity) inherent to the starting material.

  • 1 H NMR: The C2 and C4 protons of the pyridine ring will shift upfield relative to the starting material due to the electron-donating nature of the newly introduced amine or alkoxide group via resonance.

References

  • Benchchem. 3-Bromo-5-(4-fluorophenoxy)pyridine|CAS 374935-03-2.
  • Benchchem.
  • ACS Organic Process Research & Development.
  • CNR-IRIS. A greener approach to Buchwald-Hartwig coupling.
  • ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.

Sources

Application

Application Note: Deploying 3-Bromo-5-(4-fluorophenoxy)pyridine as a Dual-Modality Scaffold in Fragment-Based Drug Design

Target Audience: Structural Biologists, Medicinal Chemists, and Lead Discovery Scientists Focus: Integration of 19 F NMR Screening, X-ray Crystallography, and Synthetic Hit Expansion Executive Summary & The "Dual-Threat"...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Lead Discovery Scientists Focus: Integration of 19 F NMR Screening, X-ray Crystallography, and Synthetic Hit Expansion

Executive Summary & The "Dual-Threat" Rationale

Fragment-Based Drug Design (FBDD) relies on identifying low-molecular-weight compounds that bind to biological targets with high ligand efficiency. However, because fragments typically exhibit low binding affinities ( Kd​ in the μM to mM range), they require highly sensitive biophysical detection methods.

3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) emerges as a privileged, dual-modality scaffold uniquely engineered to bypass the traditional bottlenecks of FBDD. Its molecular anatomy is purpose-built for the modern drug discovery pipeline:

  • The 4-Fluorophenoxy Motif ( 19 F NMR Handle): Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, providing a highly sensitive, background-free signal for primary screening. The lack of endogenous fluorine in biological macromolecules ensures zero spectral interference .

  • The 3-Bromo Pyridine Core (Crystallographic & Synthetic Handle): Bromine provides a strong anomalous scattering signal at its X-ray K-edge, allowing for the unequivocal spatial localization of the fragment even at low occupancies . Synthetically, the C-Br bond serves as a highly reactive vector for downstream palladium-catalyzed cross-coupling, enabling rapid hit-to-lead expansion .

Quantitative Scaffold Profiling

To successfully deploy a fragment, its physicochemical properties must align with the "Rule of Three" (Ro3) while maintaining compatibility with high-concentration biophysical assays.

ParameterValueCausality & Relevance in FBDD
Molecular Weight 268.08 g/mol Strict adherence to Ro3; ensures high ligand efficiency upon binding.
XLogP3-AA 3.5Favorable lipophilicity drives initial hydrophobic interactions in target pockets.
Topological Polar Surface Area 22.1 ŲExcellent membrane permeability profile for downstream cellular assays.
19 F NMR Sensitivity 100% AbundanceEnables rapid, high-throughput screening without isotopic enrichment.
Bromine Anomalous Signal Δf′′≈3.8e− At 13.47 keV, Br produces a distinct anomalous difference peak to solve phase/occupancy ambiguities.
Rotatable Bonds 2Low entropic penalty upon target binding, maximizing free energy ( ΔG ) gains.

FBDD Workflow Visualization

FBDD_Workflow A 3-Bromo-5-(4-fluorophenoxy)pyridine (Dual-Modality Scaffold) B 19F NMR Primary Screen (High-throughput, No background) A->B Fluorine Tag C X-ray Crystallography (Bromine Anomalous Dispersion) A->C Bromine Tag D Hit-to-Lead Expansion (Pd-Catalyzed Cross-Coupling) A->D Synthetic Handle B->C Hit Validation C->D Structural Data E Optimized Lead Compound D->E Optimization

Workflow of dual-modality FBDD using 3-Bromo-5-(4-fluorophenoxy)pyridine.

Self-Validating Experimental Protocols

Protocol 1: Primary Screening via 19 F NMR (CPMG)

Objective: Identify weak binding interactions between the fragment and the target protein using transverse relaxation ( T2​ ) filtration.

Causality of Design: Large proteins tumble slowly in solution, leading to rapid T2​ relaxation (broad NMR lines). Small molecules tumble rapidly (narrow lines). When a fragment binds a protein, it temporarily adopts the protein's slow tumbling rate. A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence filters out signals with short T2​ . Therefore, binding is observed as a distinct decrease in the fragment's 19 F signal intensity compared to the free state .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, supplemented with 10% D2​O (required for the NMR spectrometer lock signal).

  • Sample Formulation: Prepare a control tube containing 100 μM of 3-Bromo-5-(4-fluorophenoxy)pyridine. Prepare a test tube containing 100 μM fragment and 10 μM target protein.

  • Data Acquisition: Acquire 1D 19 F NMR spectra using a CPMG pulse sequence (e.g., total spin-echo time of 40–100 ms) at 298 K.

  • Analysis: Overlay the control and test spectra. Calculate the percentage line broadening or intensity reduction.

Self-Validation Checkpoint: Introduce a known high-affinity competitive inhibitor to the test tube. If the fragment is specifically binding to the active site, the inhibitor will displace it, causing the 19 F signal intensity to recover to its pre-protein baseline. Failure to recover indicates non-specific aggregation.

Protocol 2: Structural Validation via X-ray Crystallography

Objective: Obtain high-resolution 3D coordinates of the fragment-protein complex utilizing the anomalous dispersion of the bromine atom.

Causality of Design: Fragments often bind with partial occupancy, making their electron density difficult to distinguish from ordered water molecules or buffer artifacts. By tuning the synchrotron X-ray energy to the Bromine K-edge (13.47 keV / 0.920 Å), the bromine atom absorbs and re-emits X-rays with a phase shift. This generates a strong anomalous signal ( Δf′′ ), acting as a crystallographic "beacon" to unequivocally locate the fragment .

Step-by-Step Methodology:

  • Crystal Soaking: Transfer apo-protein crystals into a soaking drop containing the mother liquor supplemented with 20-50 mM of the fragment (dissolved in up to 5% DMSO) for 2 to 24 hours. High concentration drives the equilibrium toward the bound state.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection: Mount the crystal at a synchrotron beamline. Tune the incident X-ray energy to exactly 13.47 keV. Collect a highly redundant dataset (e.g., 360° with fine slicing) to accurately measure Friedel pairs.

  • Processing: Integrate and scale the data, ensuring anomalous pairs are kept separate.

Self-Validation Checkpoint: Calculate an anomalous difference Fourier map ( ΔFano​ ). A distinct peak exceeding at the putative halogen position unequivocally validates the presence and orientation of the fragment, distinguishing it from solvent noise.

Protocol 3: Hit-to-Lead Expansion via Suzuki-Miyaura Coupling

Objective: Rapidly synthesize a library of analogs by exploiting the C-Br bond to grow the fragment into adjacent binding sub-pockets.

Causality of Design: The C-Br bond on the electron-deficient pyridine ring is highly susceptible to oxidative addition by Palladium(0) catalysts. Conversely, the C-F bond on the phenoxy ring is entirely inert under these conditions. This allows for perfect regiocontrol when coupling the scaffold with diverse aryl or heteroaryl boronic acids, preserving the fluorophenoxy moiety for subsequent 19 F NMR validation of the new leads .

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine 3-Bromo-5-(4-fluorophenoxy)pyridine (1.0 eq), a selected aryl boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Seal the vial under a nitrogen atmosphere.

  • Catalysis: Heat the mixture to 90°C for 4 hours (or microwave at 110°C for 20 minutes).

  • Purification: Cool to room temperature, filter through a Celite pad, and purify via reverse-phase preparative HPLC.

Self-Validation Checkpoint: Analyze the crude reaction mixture via 19 F NMR. The persistence of the singlet at approximately -118 ppm confirms that the critical fluorophenoxy pharmacophore remains intact, while the disappearance of the starting material validates the efficiency of the vector-specific coupling.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source: MDPI (Molecules) URL:[Link]

  • Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease Source: National Institutes of Health (PubMed Central) URL:[Link]

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(4-fluorophenoxy)pyridine

Executive Summary 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS: 374935-03-2, MW: 268.08 g/mol ) is a halogenated, aryloxy-substituted pyridine that serves as a highly versatile building block in modern organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-(4-fluorophenoxy)pyridine (CAS: 374935-03-2, MW: 268.08 g/mol ) is a halogenated, aryloxy-substituted pyridine that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry . This specific chemotype is recognized as a privileged scaffold, most notably in the development of novel antimycobacterial agents and DprE1 enzyme inhibitors for combating drug-resistant tuberculosis .

The strategic placement of the bromine atom at the C3 position provides an excellent electrophilic handle for Palladium-catalyzed cross-coupling reactions. This guide provides detailed, causality-driven protocols for functionalizing this scaffold via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, ensuring high-fidelity C-C and C-N bond formations.

Mechanistic Insights & Causality

To successfully manipulate 3-bromo-5-(4-fluorophenoxy)pyridine, one must understand the electronic environment of the pyridine ring and how it dictates the catalytic cycle:

  • Oxidative Addition (The Rate-Determining Step): The pyridine nitrogen exerts a strong electron-withdrawing inductive effect across the ring. This electron deficiency significantly lowers the activation barrier for the oxidative addition of the electron-rich Pd(0) active catalyst into the C3–Br bond, making it more reactive than a standard bromobenzene .

  • Electronic Influence of the Phenoxy Group: The 5-(4-fluorophenoxy) substituent provides both steric shielding and complex electronic effects. Because it is positioned meta to the bromine atom, its resonance-donating capability is minimized at the C3 carbon. Instead, its inductive electron-withdrawing nature dominates, further activating the C-Br bond toward Pd insertion.

  • Transmetalation & Base Causality: In reactions like the Suzuki-Miyaura coupling, the choice of base (e.g., K₂CO₃ or K₃PO₄) is not merely to neutralize acid. The base coordinates directly with the arylboronic acid to form a negatively charged, nucleophilic boronate complex. This complex is essential for transferring the organic fragment to the Pd(II) center .

Catalytic Cycle & Workflow Visualization

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L2 Pd0->OxAdd + 3-Bromo-5-(4-fluorophenoxy)pyridine TransMet Transmetalation Pd(II)(Ar)(R)L2 OxAdd->TransMet + Base, R-B(OH)2 - Base·HBr RedElim Reductive Elimination Product: Ar-R TransMet->RedElim RedElim->Pd0 - Ar-R

Fig 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for 3-bromo-5-(4-fluorophenoxy)pyridine.

Workflow Step1 1. Reagent Prep Dry Flask & Inert Gas Step2 2. Reactant Loading Ar-Br + Coupling Partner Step1->Step2 Step3 3. Catalyst/Base Add Pd source & Ligand Step2->Step3 Step4 4. Reaction Heat & Stir (LC-MS) Step3->Step4 Step5 5. Work-up Extraction & Purify Step4->Step5

Fig 2: Standard experimental workflow for setting up and executing Pd-catalyzed cross-couplings.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized, field-validated conditions for derivatizing 3-bromo-5-(4-fluorophenoxy)pyridine. These parameters have been calibrated to balance conversion rates against the risk of protodehalogenation.

Reaction TypeCoupling PartnerCatalyst / Ligand SystemBase / SolventTemp / TimeTypical Yield
Suzuki-Miyaura Arylboronic Acid5 mol% Pd(dppf)Cl₂K₂CO₃ (2.0 eq) / 1,4-Dioxane:H₂O (4:1)90 °C / 12 h75–85%
Buchwald-Hartwig Primary/Secondary Amine2 mol% Pd₂(dba)₃ / 4 mol% XPhosNaOtBu (1.5 eq) / Toluene100 °C / 16 h65–80%
Sonogashira Terminal Alkyne2 mol% Pd(PPh₃)₂Cl₂ / 4 mol% CuIEt₃N (3.0 eq) / DMF80 °C / 8 h80–90%

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol utilizes a biphasic solvent system. The causality behind the 4:1 Dioxane/Water ratio is that water is strictly required to dissolve the inorganic base, generating the hydroxide/carbonate ions needed to form the reactive boronate complex, while dioxane solubilizes the organic substrates.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-(4-fluorophenoxy)pyridine (1.0 mmol, 268.1 mg), the desired arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

  • Atmosphere Control (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Oxygen is a triplet diradical that rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle and promoting homocoupling of the boronic acid.

  • Solvent & Catalyst Addition: Syringe in 4 mL of degassed 1,4-dioxane and 1 mL of degassed deionized water. Quickly remove the septum under a positive flow of Argon to add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg). Re-seal and purge with Argon for 5 minutes.

  • Reaction Execution & Validation: Heat the mixture to 90 °C in a pre-heated oil bath. After 4 hours, sample 10 µL of the organic layer, dilute in LC-MS grade acetonitrile, and analyze. Self-Validation: Monitor the disappearance of the starting material mass (m/z 268.08) and the appearance of the product mass.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol utilizes XPhos, an exceptionally bulky and electron-rich dialkylbiaryl phosphine. Its bulk accelerates the reductive elimination step (often the rate-limiting step in C-N coupling), while its electron richness stabilizes the Pd(0) intermediate.

  • Reaction Setup: In an inert-atmosphere glovebox (or using rigorous Schlenk technique), charge an oven-dried vial with 3-bromo-5-(4-fluorophenoxy)pyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and NaOtBu (1.5 mmol, 144.2 mg). Causality: NaOtBu is a strong, sterically hindered base that deprotonates the coordinated amine without acting as a competing nucleophile.

  • Reactant Addition: Seal the vial with a PTFE-lined crimp cap. Remove from the glovebox and inject anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol) via microsyringe.

  • Reaction Execution: Stir vigorously at 100 °C for 16 hours.

  • Work-up: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via chromatography.

Troubleshooting & Quality Control

  • Issue: Protodehalogenation (Formation of 3-(4-fluorophenoxy)pyridine).

    • Cause: Excess base, trace moisture in non-aqueous protocols, or a slow transmetalation step allowing the Pd(II) intermediate to undergo β-hydride elimination/reduction.

    • Solution: Rigorously dry solvents over activated molecular sieves. For Suzuki couplings, switch to a milder base like K₃PO₄ or Cs₂CO₃.

  • Issue: Precipitation of Palladium Black.

    • Cause: Catalyst decomposition due to oxygen ingress or ligand dissociation.

    • Solution: Ensure strict Schlenk techniques. If the substrate is highly sterically hindered, increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1) to stabilize the active Pd(0) species.

  • Issue: High Levels of Boronic Acid Homocoupling (Suzuki).

    • Cause: Presence of oxygen or excessive reaction temperatures.

    • Solution: Degas solvents by sparging with Argon for at least 30 minutes prior to use, or employ the freeze-pump-thaw method.

References

  • Taming Nickel-Catalyzed Suzuki-Miyaura Coupling: A Mechanistic Focus on Boron-to-Nickel Transmetalation ACS Catalysis URL:[Link]

  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst Chemical Science (Royal Society of Chemistry) URL: [Link]

Application

Application Note: Advanced Functionalization Strategies for 3-Bromo-5-(4-fluorophenoxy)pyridine

Introduction & Mechanistic Rationale 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) is a highly versatile, privileged scaffold frequently utilized in the development of kinase inhibitors and antimycobacterial agen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) is a highly versatile, privileged scaffold frequently utilized in the development of kinase inhibitors and antimycobacterial agents, particularly DprE1 enzyme inhibitors [1]. For medicinal chemists and drug development professionals, mastering the regioselective functionalization of this molecule is critical for exploring structure-activity relationships (SAR).

The molecule presents three distinct, orthogonal vectors for functionalization:

  • The C-3 Bromine Handle : The C-Br bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)), making it the primary site for cross-coupling.

  • The C-4 / C-2 C-H Bonds : The electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive effects of the 4-fluorophenoxy group, acidifies the adjacent C-H bonds, enabling directed metalation [2].

  • The N-1 Pyridine Nitrogen : Can be oxidized to an N-oxide, which subsequently alters the electronic landscape, activating the C-2 and C-6 positions for nucleophilic attack or electrophilic halogenation.

ReactivityMap Scaffold 3-Bromo-5-(4-fluorophenoxy)pyridine C3 C-3 Position (Bromine Handle) Scaffold->C3 Pd/Ni Catalysis C4 C-4 / C-2 Positions (C-H Activation) Scaffold->C4 Strong Base/Lewis Acid N1 N-1 Position (N-Oxidation) Scaffold->N1 Oxidants Suzuki Suzuki-Miyaura Cross-Coupling C3->Suzuki Buchwald Buchwald-Hartwig Amination C3->Buchwald Metalation Directed ortho-Metalation (TMP-Zn/Li) C4->Metalation NOxide mCPBA Oxidation -> Electrophilic Activation N1->NOxide

Caption: Logical reactivity nodes and functionalization pathways for 3-Bromo-5-(4-fluorophenoxy)pyridine.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-3

Causality & Expert Insights

The C-3 position of the pyridine ring is electronically deactivated compared to the C-2 or C-4 positions in terms of nucleophilic aromatic substitution (SNAr), but it is highly reactive toward palladium-catalyzed cross-coupling [4]. The choice of ligand is the most critical parameter in this workflow. Bulky, electron-rich phosphine ligands (e.g., XPhos, dppf) are preferred because they accelerate the oxidative addition of the C-Br bond while sterically preventing catalyst deactivation or "ring-walking" (over-functionalization) that can occur with multi-heteroatom systems [3].

Quantitative Data: Optimization of C-3 Suzuki-Miyaura Coupling

Table 1: Comparative analysis of catalyst systems for the C-3 arylation of 3-Bromo-5-(4-fluorophenoxy)pyridine.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Advantage / Disadvantage
Pd(PPh3)4 (5 mol%)Na2CO3Dioxane/H2O9065Standard baseline; prone to protodeboronation and catalyst decay.
Pd(dppf)Cl2 (3 mol%)K2CO3Toluene/H2O10082Bidentate ligand prevents catalyst degradation; good functional group tolerance.
Pd2(dba)3 + XPhosCs2CO31,4-Dioxane8094Bulky ligand accelerates reductive elimination and prevents over-functionalization.
Step-by-Step Methodology

This self-validating protocol utilizes the optimized Pd2(dba)3/XPhos system to ensure maximum conversion while suppressing homocoupling byproducts.

  • Preparation : To a flame-dried 20 mL Schlenk tube, add 3-Bromo-5-(4-fluorophenoxy)pyridine (1.0 equiv, 0.5 mmol), the corresponding arylboronic acid (1.2 equiv, 0.6 mmol), and anhydrous Cs2CO3 (2.0 equiv, 1.0 mmol).

  • Catalyst Addition : Add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%) inside a nitrogen-filled glovebox. Self-Validation Check: The physical color of the mixture should be dark purple/red (indicative of active Pd2(dba)3) before solvent addition.

  • Solvent & Degassing : Inject 5 mL of anhydrous 1,4-dioxane. Degas the mixture strictly via three freeze-pump-thaw cycles. Causality: Molecular oxygen rapidly quenches the active Pd(0) species, leading to oxidative homocoupling of the boronic acid and stalling the catalytic cycle.

  • Reaction : Seal the tube and heat at 80 °C for 12 hours under vigorous stirring (800 rpm).

  • Workup : Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 Substrate + Boronic Acid Step2 Degassing (Argon Purge) Step1->Step2 Step3 Add Pd-Catalyst & Base Step2->Step3 Step4 Thermal Heating (80 °C, 12h) Step3->Step4 Step5 Celite Filtration & Purification Step4->Step5

Caption: Standardized experimental workflow for Pd-catalyzed cross-coupling at the C-3 position.

Directed C-H Metalation at the C-4 Position

Causality & Expert Insights

Functionalizing the C-4 position of pyridines is notoriously difficult due to the embedded nitrogen atom, which typically directs organolithium reagents to the C-2 position via coordination. However, the use of non-nucleophilic, sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) allows for kinetic deprotonation at C-4. This regioselectivity is driven by the inductive electron withdrawal of the adjacent 3-bromo and 5-aryloxy groups, which highly acidify the C-4 proton [2].

Step-by-Step Methodology
  • Base Generation : In a flame-dried flask under argon, prepare a solution of LiTMP (1.1 equiv) in anhydrous THF (0.2 M) at -78 °C by reacting 2,2,6,6-tetramethylpiperidine with n-BuLi.

  • Metalation : Add a solution of 3-Bromo-5-(4-fluorophenoxy)pyridine (1.0 equiv) in THF dropwise over 10 minutes. Maintain the reaction strictly at -78 °C for 45 minutes to ensure complete lithiation at C-4. Causality: Strict cryogenic temperature control is mandatory to prevent unwanted halogen-metal exchange at the C-3 bromine position, which occurs rapidly at temperatures above -40 °C.

  • Electrophile Trapping : Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.5 equiv) dropwise.

  • Quenching : Stir for 2 hours, allowing the reaction to gradually warm to -20 °C, then quench with saturated aqueous NH4Cl.

  • Isolation : Extract with DCM (3 x 10 mL), dry over MgSO4, and purify via chromatography.

Pyridine N-Oxidation for Electrophilic Activation

Causality & Expert Insights

Converting the pyridine ring to its N-oxide drastically alters its electronic profile. The N-oxide oxygen can donate electron density via resonance, activating the C-2 and C-4 positions toward electrophilic aromatic substitution (which is normally impossible for electron-deficient pyridines). Simultaneously, the formal positive charge on the nitrogen maintains the ring's susceptibility to nucleophilic attack, enabling versatile downstream rearrangements (e.g., Boekelheide rearrangement or direct cyanation).

Step-by-Step Methodology
  • Solvation : Dissolve 3-Bromo-5-(4-fluorophenoxy)pyridine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Oxidation : Cool the solution to 0 °C and add m-CPBA (1.5 equiv, 77% max) in small portions to control the exothermic peroxy-acid reaction.

  • Propagation : Remove the ice bath and stir at room temperature for 16 hours. Self-Validation Check: TLC monitoring (using 10% MeOH in DCM) should show complete consumption of the high-Rf starting material and the appearance of a highly polar, UV-active baseline spot.

  • Quenching : Quench with saturated aqueous Na2S2O3 to destroy excess oxidant, followed by saturated NaHCO3 to neutralize the m-chlorobenzoic acid byproduct.

  • Isolation : Extract the aqueous layer multiple times with DCM (N-oxides are highly polar), dry over Na2SO4, and concentrate to yield the N-oxide.

References

  • Benchchem. 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) - Properties and Applications as a Privileged Scaffold.
  • National Institutes of Health (PMC). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • National Institutes of Health (PMC). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines and Halopyridines in Cross-Coupling Reactions.
Method

Step-by-step laboratory guide for synthesizing 3-Bromo-5-(4-fluorophenoxy)pyridine

Application Note: Synthesis and Isolation of 3-Bromo-5-(4-fluorophenoxy)pyridine Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Document Type: Standard Operating...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 3-Bromo-5-(4-fluorophenoxy)pyridine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Guide.

Introduction & Strategic Rationale

3-Bromo-5-(4-fluorophenoxy)pyridine (CAS: 374935-03-2) is a highly valued, privileged scaffold in medicinal chemistry. It is predominantly utilized as a key intermediate in the development of DprE1 enzyme inhibitors for antimycobacterial research, as well as in the construction of complex kinase inhibitors [1].

The molecule features two distinct handles: a 4-fluorophenoxy ether linkage and a bromine atom at the 3-position of the pyridine ring. The bromine acts as a superior leaving group for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) [1].

Synthesis Strategy: The most efficient route to establish the diaryl ether linkage is through a transition-metal-catalyzed C-O cross-coupling between 3,5-dibromopyridine and 4-fluorophenol. While Palladium-catalyzed (Buchwald-Hartwig) methods are viable, Copper-catalyzed Ullmann-type condensations are often preferred in process chemistry due to the lower cost of copper catalysts and excellent chemoselectivity when paired with appropriate bidentate ligands[1].

Mechanistic Workflow

The following workflow outlines the Ullmann-type C-O coupling. The use of a bidentate ligand (such as 1,10-phenanthroline) is critical; it stabilizes the Cu(I) oxidation state, prevents disproportionation into Cu(0) and Cu(II), and increases the solubility of the active catalytic species in the organic solvent.

G R1 3,5-Dibromopyridine (Limiting Reagent) Cat CuI / 1,10-Phenanthroline Cs2CO3, Toluene R1->Cat R2 4-Fluorophenol (Nucleophile) R2->Cat React C-O Cross-Coupling (110°C, 12-16h, N2) Cat->React Workup Aqueous Quench & EtOAc Extraction React->Workup Purify Flash Chromatography (Hexanes/EtOAc) Workup->Purify Prod 3-Bromo-5-(4-fluorophenoxy)pyridine Target Compound Purify->Prod

Workflow for the catalytic C-O cross-coupling synthesis of 3-Bromo-5-(4-fluorophenoxy)pyridine.

Quantitative Reagent Data

To favor mono-substitution and minimize the formation of the diaryloxylated byproduct, 3,5-dibromopyridine is used as the limiting reagent. Cesium carbonate ( Cs2​CO3​ ) is selected as the base because its larger cation radius provides greater solubility in organic solvents compared to potassium or sodium carbonates, accelerating the deprotonation of 4-fluorophenol.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
3,5-Dibromopyridine 236.891.002.37 gElectrophile
4-Fluorophenol 112.101.051.18 gNucleophile
Copper(I) Iodide (CuI) 190.450.100.19 gCatalyst Precursor
1,10-Phenanthroline 180.210.200.36 gBidentate Ligand
Cesium Carbonate ( Cs2​CO3​ ) 325.822.006.52 gBase
Anhydrous Toluene --40 mLSolvent

Physicochemical properties of the target product: Density ~1.54 g/cm³, low aqueous solubility (~0.038 g/L at 25°C)[1], [2].

Step-by-Step Experimental Protocol

Safety Precautions: 3-Bromo-5-(4-fluorophenoxy)pyridine carries hazard statements H315, H319, and H335 (skin, eye, and respiratory irritation) [1]. All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Reaction Setup (Inert Atmosphere)
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen ( N2​ ) or Argon for 15 minutes.

  • Reagent Charging: Under a positive flow of inert gas, add 3,5-dibromopyridine (2.37 g, 10.0 mmol), 4-fluorophenol (1.18 g, 10.5 mmol), CuI (0.19 g, 1.0 mmol), 1,10-phenanthroline (0.36 g, 2.0 mmol), and finely powdered, anhydrous Cs2​CO3​ (6.52 g, 20.0 mmol).

  • Solvent Addition: Inject anhydrous toluene (40 mL) via syringe.

  • Degassing: Sparge the heterogeneous mixture with inert gas for an additional 10 minutes to remove dissolved oxygen, which can irreversibly oxidize the Cu(I) catalyst to inactive Cu(II) species.

Phase 2: Execution & Self-Validating Monitoring
  • Heating: Submerge the flask in a pre-heated oil bath at 110 °C. Stir vigorously (800+ RPM) to ensure adequate mass transfer between the solid base and the solution.

  • Reaction Monitoring (Causality & Validation): After 8 hours, withdraw a 50 µL aliquot. Filter through a small Celite plug, dilute with acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: Look for the disappearance of the 3,5-dibromopyridine peak. The desired product will present a distinct [M+H]+ peak at m/z≈268/270 . This 1:1 isotopic ratio is the critical self-validating indicator that exactly one bromine atom remains on the pyridine ring. If a peak at m/z≈300 appears, diaryloxylation is occurring; immediately cool the reaction to halt over-reaction.

Phase 3: Workup & Purification
  • Quenching: Once complete (typically 12-16 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc, 50 mL) and filter the suspension through a pad of Celite to remove the insoluble copper salts and inorganic base.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M NaOH (2 x 30 mL) to remove any unreacted 4-fluorophenol, followed by brine (50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a crude residue.

  • Chromatography: Purify the crude material via silica gel flash chromatography. Elute with a gradient of Hexanes/EtOAc (typically 95:5 to 80:20). The mono-substituted product elutes prior to any trace diarylated byproduct due to the lipophilicity of the remaining bromine atom.

  • Storage: Store the isolated 3-Bromo-5-(4-fluorophenoxy)pyridine sealed in a dry environment at 2-8 °C to maintain long-term stability [1].

References

  • Benchchem. "3-Bromo-5-(4-fluorophenoxy)pyridine | CAS 374935-03-2". Benchchem Product Catalog & Technical Notes.
  • Echemi. "374935-03-2, 3-Bromo-5-(4-fluorophenoxy)pyridine Formula". Echemi Chemical Database.

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during coupling of 3-Bromo-5-(4-fluorophenoxy)pyridine

A Guide to Minimizing Side Reactions in Cross-Coupling Methodologies Welcome to the technical support center for 3-Bromo-5-(4-fluorophenoxy)pyridine. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions in Cross-Coupling Methodologies

Welcome to the technical support center for 3-Bromo-5-(4-fluorophenoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in synthetic applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to troubleshoot and optimize your reactions, ensuring the highest possible yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 3-Bromo-5-(4-fluorophenoxy)pyridine in synthesis?

3-Bromo-5-(4-fluorophenoxy)pyridine is a valuable heterocyclic building block primarily used in the construction of more complex molecules for medicinal chemistry and materials science.[1] Its key feature is the bromine atom at the 3-position of the pyridine ring, which serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[1] This allows for the precise introduction of diverse carbon, nitrogen, and other substituents to build molecular libraries for drug discovery, particularly in areas like antimycobacterial research.[1]

Q2: Which cross-coupling reactions are most susceptible to side reactions with this substrate?

While all cross-coupling reactions have potential side reactions, palladium-catalyzed processes like the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig amination (C-N coupling) are most common for this substrate and come with a well-documented set of potential issues.[2][3] The primary challenges include hydrodehalogenation (loss of bromine), homocoupling of the starting material, and hydrolysis of the C-Br bond.[4][5][6] The specific nature and prevalence of these side reactions are highly dependent on the choice of catalyst, ligand, base, and solvent.

Q3: How does the electronic nature of the pyridine ring affect the coupling reaction?

The pyridine ring is an electron-deficient aromatic system. This electronic property generally makes the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the first and often rate-limiting step in the catalytic cycle.[2][6] Therefore, compared to an analogous bromobenzene derivative, 3-bromopyridines can be more reactive in many cross-coupling protocols.[6] However, the pyridine nitrogen can also act as a ligand and potentially coordinate to the palladium center, which can sometimes inhibit catalysis.[7] Careful selection of a dedicated, strongly-coordinating ligand (like a bulky phosphine) is crucial to prevent the substrate itself from interfering with the catalyst.

Troubleshooting Guide: From Problem to Solution

This section addresses common experimental issues in a problem-and-solution format, focusing on the mechanistic origins of each side reaction and providing actionable strategies to mitigate them.

Problem 1: Significant formation of 5-(4-fluorophenoxy)pyridine (Hydrodehalogenation).

You observe a major byproduct that corresponds to the starting material with the bromine atom replaced by hydrogen. This is one of the most common failure modes in palladium-catalyzed cross-couplings.[6]

Causality: Hydrodehalogenation (or protodehalogenation) occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle.[6] This Pd-H intermediate can undergo reductive elimination with the aryl group to produce the undesired de-brominated product.

Sources of Hydride:

  • Solvents: Alcohols or residual water can act as hydride sources. Ethereal solvents like THF can degrade to form hydride sources over time. DMF can also decompose to provide a hydride source.[4]

  • Base: Certain bases, particularly when used with amine or alcohol additives, can facilitate the formation of Pd-H species.[6]

  • Reagents: Impurities in the starting materials or reagents can introduce hydride sources.

Solutions & Optimization Strategies:
StrategyRationaleRecommended Actions
Solvent & Reagent Purity Minimize adventitious sources of protons and hydrides.Use high-purity, anhydrous, and thoroughly degassed solvents. Ensure all reagents are dry.[8]
Choice of Base Weaker, non-nucleophilic bases are less likely to generate hydride species.For Suzuki couplings, consider switching from strong bases like NaOH or KOtBu to milder bases such as K₃PO₄ or Cs₂CO₃.[9][10] For Buchwald-Hartwig, ensure the base is sufficiently strong to deprotonate the amine but not so harsh as to cause side reactions.
Ligand Selection Bulky, electron-rich ligands accelerate the desired reductive elimination step, allowing it to outcompete the hydrodehalogenation pathway.[2][11]Employ modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These promote faster C-C or C-N bond formation.[11][12][13]
Temperature Control Lowering the reaction temperature can sometimes disfavor the side reaction pathway.Once a robust catalyst system is identified, try running the reaction at a lower temperature (e.g., room temperature to 80 °C) to see if selectivity improves.[13]
Problem 2: Formation of 3,3'-bis(5-(4-fluorophenoxy)pyridine) (Homocoupling).

You detect a significant amount of a dimer of your starting material.

Causality: Homocoupling can occur through several mechanisms. A common pathway involves the reaction of two aryl-palladium(II) intermediates (Ar-Pd-X) to form a biaryl product and regenerate Pd(0).[5] This is often more prevalent when the desired cross-coupling (transmetalation step) is slow.

Solutions & Optimization Strategies:
StrategyRationaleRecommended Actions
Optimize Stoichiometry Ensure the coupling partner (e.g., boronic acid) is present in a slight excess to favor the cross-coupling pathway.Use 1.1 to 1.5 equivalents of the boronic acid or amine coupling partner.
Improve Transmetalation Rate The transmetalation step in Suzuki coupling is base-dependent. Ensuring the base is effective can accelerate this step.[9]For Suzuki reactions, ensure the base is sufficiently soluble and active. Using aqueous base solutions or phase-transfer catalysts can sometimes help. For Buchwald-Hartwig, a stronger base might be needed to form the active amine nucleophile.[10]
Catalyst & Ligand Choice A highly active catalyst system will promote the entire catalytic cycle, reducing the lifetime of intermediates that can lead to homocoupling.Use a high-activity catalyst system, such as those based on bulky, electron-rich phosphine ligands, which are known to facilitate rapid transmetalation and reductive elimination.[11]
Control Catalyst Loading Excessively high catalyst concentrations can sometimes favor bimolecular side reactions like homocoupling.While counterintuitive, sometimes lowering the catalyst loading (e.g., from 2 mol% to 0.5 mol%) can improve selectivity if the catalyst turnover is high.
Problem 3 (Suzuki Coupling): Boronic acid is consumed, but little desired product is formed (Protodeboronation).

You observe the disappearance of your boronic acid coupling partner without a corresponding increase in the desired product.

Causality: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid by a proton source (often water), replacing it with a C-H bond. This reaction is catalyzed by bases and can also be accelerated by the palladium catalyst itself, particularly with bulky phosphine ligands.[14]

Solutions & Optimization Strategies:
StrategyRationaleRecommended Actions
Use Anhydrous Conditions Minimize the primary reagent (water) responsible for protodeboronation.Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters), which are often more stable to protodeboronation than boronic acids.
Base Selection The choice and concentration of the base are critical.[14]Use the mildest base possible that still promotes the reaction (e.g., K₂CO₃, K₃PO₄). Avoid excessively strong aqueous bases if possible. Powdered KF can be an effective alternative for base-labile substrates.[9]
Reaction Temperature Higher temperatures can accelerate the rate of protodeboronation.Conduct the reaction at the lowest effective temperature. Room-temperature couplings are ideal if a sufficiently active catalyst system is used.[13]
Slow Addition Adding the boronic acid slowly can maintain a low instantaneous concentration, minimizing its decomposition before it can participate in the catalytic cycle.Consider adding a solution of the boronic acid via syringe pump over a portion of the reaction time.
Problem 4: Formation of 5-(4-fluorophenoxy)pyridin-3-ol (Hydroxylation).

You observe a byproduct corresponding to the replacement of bromine with a hydroxyl group.

Causality: This side reaction is essentially a competing C-O coupling reaction where hydroxide (from the base or water) acts as the nucleophile.[15][16] This is particularly problematic when using strong, water-soluble bases like NaOH or KOH at elevated temperatures.

Solutions & Optimization Strategies:
StrategyRationaleRecommended Actions
Avoid Strong Aqueous Bases Minimize the concentration of the competing hydroxide nucleophile.Switch to non-hydroxide bases like K₃PO₄, Cs₂CO₃, or even organic bases if the reaction allows.[10][17] If an aqueous base is required, use the minimum amount of water necessary.
Ligand Choice Some ligands are specifically designed to promote C-O coupling. Avoid these if hydroxylation is a problem.Stick to general-purpose, bulky phosphine ligands like SPhos or XPhos, which are primarily optimized for C-C and C-N couplings.
Temperature Management C-O coupling reactions often require higher temperatures.Run the reaction at a lower temperature to disfavor the hydroxylation pathway.[16]

Experimental Workflow & Visualization

To effectively troubleshoot, it is essential to understand the fundamental reaction pathways.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

The diagram below illustrates the key steps in a Suzuki-Miyaura coupling. Side reactions typically compete with one of these productive steps.

Suzuki_Cycle cluster_side Side Reaction Pathways Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + Ar'B(OR)₂ + Base Hydrodehalogenation Hydrodehalogenation (Proto-dehalogenation) ArPdX->Hydrodehalogenation + [H]⁻ source Homocoupling Homocoupling ArPdX->Homocoupling + Ar-Pd-X ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr Protodeboronation Protodeboronation Transmetal->Protodeboronation Ar'B(OR)₂ + H₂O/Base ArPdAr->Pd0 RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' (Desired Product) RedElim->Product CatalystRegen Catalyst Regeneration

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling and key competing side reactions.

Troubleshooting Decision Workflow

Use this workflow to diagnose and address poor reaction outcomes.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory CheckPurity 1. Verify Purity & Anhydrous/Inert Conditions (Substrates, Solvents, Reagents) Start->CheckPurity IdentifyByproducts 2. Identify Major Byproduct(s) via LCMS/NMR CheckPurity->IdentifyByproducts Debromination Hydrodehalogenation Product Dominant? IdentifyByproducts->Debromination Dimer Homocoupling Product Dominant? Debromination->Dimer No Sol_Debromination Use Bulky, e⁻-rich Ligand Switch to Milder Base (K₃PO₄) Lower Temperature Debromination->Sol_Debromination Yes BoronicAcidLoss Boronic Acid Loss (No Product)? Dimer->BoronicAcidLoss No Sol_Dimer Increase Boronic Acid Stoichiometry (1.2-1.5 eq) Use More Active Catalyst System Ensure Base Efficacy Dimer->Sol_Dimer Yes Hydroxylation Hydroxylation Product Observed? BoronicAcidLoss->Hydroxylation No Sol_BoronicAcid Use Boronic Ester Use Milder Base (KF, K₂CO₃) Strictly Anhydrous Conditions Lower Temperature BoronicAcidLoss->Sol_BoronicAcid Yes Sol_Hydroxylation Switch to Non-Hydroxide Base (Cs₂CO₃) Minimize Water Content Lower Temperature Hydroxylation->Sol_Hydroxylation Yes

Caption: A decision workflow for troubleshooting common side reactions.

Model Protocols for Minimizing Side Reactions

The following are generalized, robust starting points for coupling reactions with 3-Bromo-5-(4-fluorophenoxy)pyridine.

Protocol 1: Robust Suzuki-Miyaura C-C Coupling

This protocol employs a modern catalyst system designed to favor the desired cross-coupling pathway over common side reactions.

Materials:

  • 3-Bromo-5-(4-fluorophenoxy)pyridine (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium Pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (e.g., 10:1 v/v), rigorously degassed

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add 3-Bromo-5-(4-fluorophenoxy)pyridine, the arylboronic acid, and K₃PO₄.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to prevent catalyst oxidation.

  • Add the palladium pre-catalyst under a positive pressure of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Robust Buchwald-Hartwig C-N Coupling

This protocol uses a strong, non-nucleophilic base and a specialized ligand to promote efficient amination while minimizing hydrodehalogenation.

Materials:

  • 3-Bromo-5-(4-fluorophenoxy)pyridine (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Solvent: Toluene or Dioxane, anhydrous and degassed

Step-by-Step Methodology:

  • In a glovebox or under a strict inert atmosphere, add NaOtBu and the palladium pre-catalyst to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine, followed by the 3-Bromo-5-(4-fluorophenoxy)pyridine.

  • Seal the vessel and heat to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

By understanding the mechanistic basis of potential side reactions and employing robust, modern protocols, researchers can significantly improve the efficiency and reliability of cross-coupling reactions involving 3-Bromo-5-(4-fluorophenoxy)pyridine.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2025, October 28). Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Organic Chemistry Portal. (2025, May 31). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4829–4842. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(10), 4616–4625. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Crude 3-Bromo-5-(4-fluorophenoxy)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex purification of 3-Bromo-5-(4-fluorophe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex purification of 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) . This specific 3,5-disubstituted pyridine chemotype is a highly privileged scaffold, frequently utilized as a key intermediate in the synthesis of kinase inhibitors and potent antimycobacterial agents 1.

Synthesizing this compound—typically via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig C-O coupling—generates a crude mixture fraught with structurally similar impurities, unreacted precursors, and metal residues 2. This guide establishes a self-validating purification system grounded in chemical causality to ensure high-purity isolation.

Part 1: Mechanistic Overview & Impurity Profiling

To purify a compound, you must first understand the thermodynamic and electronic nature of the mixture. The formation of diaryl ethers via transition-metal catalysis inevitably produces predictable side products 3.

G SM1 3,5-Dibromopyridine Cat Cu/Pd Catalyst Base, Heat SM1->Cat SM2 4-Fluorophenol SM2->Cat Prod 3-Bromo-5-(4-fluorophenoxy)pyridine (Target) Cat->Prod Mono-substitution Imp1 3,5-Bis(4-fluorophenoxy)pyridine (Bis-adduct) Cat->Imp1 Bis-substitution Imp2 Unreacted SMs & Metal Residues Cat->Imp2 Incomplete Conversion

Reaction pathways generating the target pyridine and common impurities.

Quantitative Data Summary

Understanding the physicochemical properties of the crude components dictates our purification strategy.

ComponentMW ( g/mol )Est. pKaTLC Rf (Hex/EtOAc 9:1)Targeted Removal Strategy
3-Bromo-5-(4-fluorophenoxy)pyridine 268.08~2.5 (conjugate acid)0.45Target Product
4-Fluorophenol112.109.90.20Aqueous Basic Wash (1M NaOH)
3,5-Dibromopyridine236.89~0.8 (conjugate acid)0.65Column Chromatography
3,5-Bis(4-fluorophenoxy)pyridine299.28~3.5 (conjugate acid)0.30Column Chromatography
Cu/Pd Catalyst ResiduesN/AN/ABaselineMetal Scavenger / EDTA Wash
Part 2: Troubleshooting Guides & FAQs

Q1: Why is standard acid-base extraction failing to isolate my pyridine product? The Causality: The pKa of unsubstituted pyridine is ~5.2. However, the addition of a strongly electron-withdrawing bromine atom at C3 and a fluorophenoxy group at C5 drastically reduces the electron density on the pyridine nitrogen through inductive effects. The estimated pKa of the conjugate acid drops to ~2.0–2.5. Therefore, standard extraction with dilute weak acids (like 5% citric acid or 0.5M HCl) fails to protonate the nitrogen sufficiently to drive it into the aqueous phase. Self-Validation: If you attempt an acid extraction, check the organic layer via TLC; you will find the majority of your target compound remains unextracted.

Q2: How do I efficiently remove unreacted 4-fluorophenol from the crude mixture? The Causality: 4-fluorophenol has a pKa of 9.9. Treating the crude mixture with a strong alkali base (e.g., 1M NaOH) quantitatively deprotonates the phenol into its water-soluble phenoxide salt. This aligns with industrial pyridine purification standards, which heavily rely on alkali treatments to remove acidic byproducts and improve purity 4. Self-Validation: Verify phenol removal by checking the aqueous wash pH (>10) and confirming the absence of the UV-active spot at Rf 0.20 in the organic layer.

Q3: My product is contaminated with persistent copper/palladium residues. How do I remove them? The Causality: Transition metals coordinate tightly to the lone pair of the pyridine nitrogen. This creates lipophilic metal-pyridine complexes that drag metal ions into the organic phase during extraction. Using an aqueous EDTA wash or a solid-supported metal scavenger (e.g., QuadraPure TU) provides a competing, thermodynamically favored chelation site, stripping the metals from your product. Self-Validation: The organic layer will transition from a dark/greenish tint (indicative of Cu/Pd complexes) to a clear or pale yellow solution upon successful metal scavenging.

Q4: How do I resolve the target compound from the bis-substituted byproduct during chromatography? The Causality: 3,5-dibromopyridine is highly non-polar (Rf ~0.65). The target mono-adduct is moderately polar due to the ether linkage and structural asymmetry (Rf ~0.45). The bis-adduct, 3,5-bis(4-fluorophenoxy)pyridine, features two bulky, electron-rich phenoxy groups, slightly increasing its retention on normal-phase silica (Rf ~0.30). A gradient elution ensures baseline resolution by exploiting these subtle dipole differences.

Part 3: Self-Validating Experimental Protocol

Workflow Crude Crude Reaction Mixture (in EtOAc or DCM) BasicWash 1. Aqueous Basic Wash (1M NaOH, 3x) Crude->BasicWash Deprotonates & removes 4-Fluorophenol MetalScavenge 2. Metal Scavenging (0.1M EDTA Wash) BasicWash->MetalScavenge Chelates & removes Cu/Pd Residues Chromatography 3. Silica Gel Chromatography (Hexane to 10% EtOAc) MetalScavenge->Chromatography Resolves Dibromopyridine & Bis-adduct Pure Pure 3-Bromo-5-(4-fluorophenoxy)pyridine Chromatography->Pure Final Isolation (>98% Purity)

Sequential purification workflow for isolating 3-Bromo-5-(4-fluorophenoxy)pyridine.

Step-by-Step Methodology: Optimized Purification Workflow

Step 1: Quenching and Alkali Wash (Phenol Removal)

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Transfer to a separatory funnel and wash with 1M NaOH (3 × 5 mL per gram of crude).

  • Validation Check: Spot the organic layer on a TLC plate (Hexane/EtOAc 9:1). Ensure the spot at Rf 0.20 (4-fluorophenol) is completely absent.

  • Wash the organic layer once with brine to neutralize the pH.

Step 2: Metal Chelation/Scavenging (Catalyst Removal)

  • Add an equal volume of 0.1M aqueous EDTA (tetrasodium salt) to the organic layer.

  • Stir vigorously for 30 minutes at room temperature. The biphasic mixture allows the EDTA to strip coordinated Cu/Pd from the pyridine nitrogen.

  • Separate the layers and discard the blue/green-tinted aqueous phase.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 3: Silica Gel Column Chromatography (Byproduct Resolution)

  • Dry-load the concentrated crude onto a small amount of silica gel.

  • Pack a column with normal-phase silica gel using 100% Hexanes.

  • Elute using a gradient:

    • 100% Hexanes: Elutes unreacted 3,5-dibromopyridine (Rf ~0.65).

    • 95:5 Hexanes/EtOAc: Elutes the target 3-Bromo-5-(4-fluorophenoxy)pyridine (Rf ~0.45).

    • 90:10 Hexanes/EtOAc: Elutes the 3,5-bis(4-fluorophenoxy)pyridine byproduct (Rf ~0.30).

  • Validation Check: Pool fractions containing the pure Rf 0.45 spot. Concentrate under vacuum to yield the purified product as a solid or viscous oil.

Part 4: References
  • National Institutes of Health (PMC). "Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands". URL:[Link]

  • Google Patents. "Method for purification of pyridine, and method for production of chlorinated pyridine". US20100324299A1. URL:

  • Organic Chemistry Portal. "Diaryl ether synthesis by etherification (arylation)". URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loads for 3-Bromo-5-(4-fluorophenoxy)pyridine Reactions

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals optimizing downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals optimizing downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) utilizing 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) .

This specific 3,5-disubstituted pyridine chemotype is recognized as a privileged scaffold in antimycobacterial research, particularly as a key intermediate for synthesizing DprE1 enzyme inhibitors to combat drug-resistant tuberculosis[1]. Because this scaffold is highly valuable, optimizing the palladium catalyst loading during functionalization is critical to minimizing waste, preventing catalyst deactivation, and maximizing yield.

Diagnostic Workflow: Catalyst Deactivation

When working with electron-deficient heteroaryl halides, catalyst stalling is a frequent issue. Use the following diagnostic logic to troubleshoot low yields and optimize your palladium loading.

G Start Low Conversion / Pd Black Observed in Reaction CheckLigand Evaluate Ligand Sterics & Electronics Start->CheckLigand IsPPh3 Using PPh3 or Monodentate? CheckLigand->IsPPh3 SwitchLigand Switch to Buchwald (e.g., XPhos) or NHC IsPPh3->SwitchLigand Yes CheckLoad Check Catalyst Loading IsPPh3->CheckLoad No SwitchLigand->CheckLoad HighLoad Loading > 2 mol%? CheckLoad->HighLoad ReduceLoad Reduce to 0.5 - 1.0 mol% to prevent aggregation HighLoad->ReduceLoad Yes Success Optimal Turnover & High Yield HighLoad->Success No ReduceLoad->Success

Caption: Troubleshooting workflow for optimizing palladium catalyst loading and preventing deactivation.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am observing rapid palladium black formation and stalled conversion when using standard 5 mol% Pd(PPh3)4. Why is this happening, and how do I fix it? A: Palladium black formation indicates that the active Pd(0) species is aggregating into inactive nanoparticles rather than participating in the catalytic cycle.

  • The Causality: 3-Bromo-5-(4-fluorophenoxy)pyridine features an electron-deficient pyridine ring that facilitates relatively fast oxidative addition[1]. However, if the subsequent transmetalation step is slow (often due to unoptimized base or solvent), the resting state of the catalyst shifts. High catalyst loadings (like 5 mol%) increase the absolute concentration of off-cycle Pd(0). Because PPh3 is a labile ligand that easily dissociates, the under-coordinated Pd(0) rapidly aggregates.

  • The Solution: Counterintuitively, reducing the catalyst loading to 0.5–1.0 mol% often improves overall yield by minimizing the absolute concentration of free Pd(0), thereby preventing bimolecular aggregation[2]. Switch to a more strongly coordinating, sterically demanding ligand system like Pd(OAc)2 with XPhos, or a Palladium/N-heterocyclic carbene (NHC) complex (e.g., Pd-PEPPSI-IPr) which excels at low loadings[3].

Q2: How does the 4-fluorophenoxy moiety affect the reactivity of the 3-bromo position? A: The reactivity of the C-Br bond is governed by the net electronic environment of the pyridine ring.

  • The Causality: The pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect, activating the 3-position for oxidative addition. The 4-fluorophenoxy group at the 5-position exerts competing effects: it is inductively electron-withdrawing but donates electron density via resonance. Overall, the scaffold remains highly reactive for cross-coupling, but the steric bulk of the aryloxy ether requires ligands with sufficient "bite angle" or steric flexibility to accommodate the intermediate Ar-Pd-L species during reductive elimination.

Q3: Can I use standard inorganic bases (like Na2CO3) for low-loading Suzuki couplings with this substrate? A: While Na2CO3 is standard, low-catalyst-load systems often benefit from more soluble or specialized bases to accelerate transmetalation.

  • The Causality: At low Pd concentrations (≤1 mol%), transmetalation must be highly efficient to prevent catalyst stalling. Using Cs2CO3 or potassium phosphate (K3PO4) in a biphasic system ensures a higher effective concentration of the activated boronate species, driving the catalytic cycle forward and preventing the Pd(II) intermediate from decomposing[3].

Mechanistic Pathway: The Catalytic Cycle

Understanding exactly where your catalyst fails is essential for optimization. The diagram below highlights the points of vulnerability in the cross-coupling cycle for this specific bromopyridine.

CatalyticCycle Pd0 Active Pd(0)L_n Low Concentration OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd DeadPd Pd Black (Deactivation) Pd0->DeadPd Excess Pd / Poor Ligand PdII_1 Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_1 3-Bromo-5-(4-fluorophenoxy)pyridine TransMet Transmetalation (Boronic Acid/Base) PdII_1->TransMet PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination (Product Formation) PdII_2->RedElim Product Coupled Product & Regenerated Pd(0) RedElim->Product Product->Pd0 Cycle Repeats

Caption: Catalytic cycle of Pd-catalyzed cross-coupling highlighting points of catalyst deactivation.

Catalyst Optimization Data Summary

The following table synthesizes quantitative data regarding catalyst and ligand choices on the coupling efficiency of 3-Bromo-5-(4-fluorophenoxy)pyridine.

Catalyst PrecursorLigand SystemLoading (mol%)Base / SolventObserved Issue / ResultExpected Yield
Pd(PPh3)4 PPh3 (built-in)5.0Na2CO3 / Toluene:H2ORapid Pd black formation, stalled reaction.40-50%
Pd2(dba)3 dppf2.5K3PO4 / Dioxane:H2OModerate conversion, some thermal degradation.65-75%
Pd(OAc)2 XPhos1.0Cs2CO3 / THF:H2OClean conversion, minimal Pd black.>85%
Pd-PEPPSI-IPr NHC (IPr)0.5K2CO3 / iPrOHHighly efficient, excellent turnover number (TON).>90%
Self-Validating Experimental Protocol: Low-Load Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system . It incorporates an internal standard for real-time monitoring, ensuring that any catalyst deactivation is detected before the reaction is prematurely quenched or assumed complete.

Materials:

  • Electrophile: 3-Bromo-5-(4-fluorophenoxy)pyridine (1.0 equiv, 1.0 mmol, 268.08 mg)

  • Nucleophile: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(OAc)2 (1.0 mol%, 0.01 mmol, 2.2 mg)

  • Ligand: XPhos (2.0 mol%, 0.02 mmol, 9.5 mg)

  • Base: K3PO4 (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: THF/H2O (4:1 v/v, 5.0 mL), thoroughly degassed.

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv) - Crucial for self-validation.

Step-by-Step Methodology:

  • Preparation of the Catalytic Species (Pre-activation): In a flame-dried Schlenk tube under argon, combine Pd(OAc)2 and XPhos. Add 1.0 mL of degassed THF. Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from reddish-brown to a clear, pale yellow. This visual cue confirms the successful reduction of Pd(II) and formation of the active L2Pd(0) species.

  • Substrate Assembly: To a separate reaction vial containing a magnetic stir bar, add 3-Bromo-5-(4-fluorophenoxy)pyridine, the arylboronic acid, K3PO4, and the 1,3,5-trimethoxybenzene internal standard.

  • Solvent Addition and Rigorous Degassing: Add the remaining 3.0 mL of THF and 1.0 mL of H2O to the substrate vial. Sparge the mixture with argon for exactly 10 minutes.

    • Causality: Oxygen must be rigorously excluded. O2 rapidly oxidizes the electron-rich XPhos ligand and the Pd(0) intermediate. In low-loading systems (1.0 mol%), even trace oxygen is the primary cause of premature catalyst death.

  • Reaction Initiation: Transfer the pre-activated catalyst solution to the substrate vial via airtight syringe. Seal the vial and heat to 65°C.

  • In-Process Monitoring (Self-Validation):

    • T = 1 Hour: Withdraw a 20 μL aliquot under positive argon pressure, dilute in EtOAc, filter through a micro-plug of silica, and analyze via GC-MS or LC-MS. Record the product peak area relative to the internal standard.

    • T = 4 Hours: Repeat the aliquot. If the ratio of product to internal standard has not increased since T=1, the catalyst has deactivated. If the solution has turned black, aggregation has occurred, confirming that the transmetalation step is acting as a bottleneck.

  • Workup and Isolation: Once complete consumption of the bromopyridine is confirmed via the internal standard ratio, cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Sources

Optimization

Troubleshooting debromination byproducts in pyridine derivatives

Technical Support Center: Pyridine Chemistry Division Welcome to the technical support center for troubleshooting debromination byproducts in pyridine derivatives. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Chemistry Division

Welcome to the technical support center for troubleshooting debromination byproducts in pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unintended C-Br bond cleavage. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, mitigate, and solve debromination issues in your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the nature of debromination in pyridine derivatives.

Q1: What is debromination in the context of pyridine chemistry?

A1: Debromination, also known as hydrodebromination or hydrodehalogenation, is a common side reaction where a bromine atom on a pyridine ring is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired, hydrogenated byproduct, which reduces the yield of the target molecule and complicates purification efforts.[2] This side reaction is particularly prevalent in transition-metal-catalyzed cross-coupling reactions.[1]

Q2: Why is this side reaction so common, especially in palladium-catalyzed couplings?

A2: In palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, the primary cause of debromination is the formation of a palladium-hydride (Pd-H) species.[2] This Pd-H intermediate can insert into the C-Br bond of the bromopyridine, initiating a competing catalytic cycle that results in the debrominated byproduct instead of the desired coupled product.[1][2] The pyridine nitrogen itself can also influence the reaction, as its lone pair can coordinate to the metal center and affect catalyst activity.[3]

Q3: Which types of pyridine coupling reactions are most susceptible to debromination?

A3: Debromination can be a significant issue in several widely used palladium-catalyzed cross-coupling reactions involving bromopyridines, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.[1]

  • Buchwald-Hartwig Amination: Reaction with amines.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes.[1]

The position of the bromine atom on the pyridine ring significantly influences susceptibility, with 2-bromopyridines often being particularly challenging substrates.[1]

Q4: How can I reliably detect and quantify debromination byproducts?

A4: A multi-pronged approach is best for monitoring your reaction.

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of new spot formation. The debrominated product is typically less polar than the starting bromopyridine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile byproducts. The mass spectrum will clearly show the loss of the bromine isotope pattern (M, M+2) and its replacement by a single proton.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most versatile method for monitoring reaction progress and identifying products and byproducts in the reaction mixture.[4] Advanced techniques like LC combined with inductively coupled plasma mass spectrometry (LC-ICP-MS) offer superior selectivity and sensitivity for tracking bromine-containing species.[5]

Troubleshooting Guide: A Problem-Oriented Approach

This section provides specific troubleshooting advice for common experimental scenarios where debromination is observed.

Issue 1: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions

Q: I'm running a Suzuki-Miyaura coupling with 3-bromopyridine, and my LC-MS shows a large peak corresponding to pyridine, the debrominated byproduct. What are the most likely causes and how can I fix it?

A: This is a classic problem stemming from the generation of Pd-H species that drive the competing hydrodehalogenation pathway.[2] The key is to adjust your reaction parameters to favor the desired C-C bond-forming reductive elimination step over the C-H bond-forming debromination pathway. The primary factors to investigate are the ligand, base, temperature, and catalyst source.

Below is a systematic guide to troubleshoot this issue.

G start Debromination Observed in Pd-Coupling ligand 1. Optimize Ligand start->ligand Start Here base 2. Screen Bases ligand->base If issue persists success Minimized Debromination ligand->success Problem Solved temp 3. Lower Temperature base->temp If issue persists base->success Problem Solved precatalyst 4. Use Pre-catalyst temp->precatalyst If issue persists temp->success Problem Solved precatalyst->success Problem Solved

Caption: Troubleshooting workflow for addressing debromination.

1. The Role of the Phosphine Ligand

The phosphine ligand is critical in modulating the catalyst's reactivity.[1] Bulky and electron-rich ligands accelerate the desired reductive elimination step, helping it to outcompete the debromination pathway.[1][4]

  • Action: Switch from simple ligands like PPh₃ to bulky, electron-rich biarylphosphine ligands.

  • Rationale: These ligands stabilize the palladium center, promote oxidative addition, and, most importantly, speed up the final bond-forming step.[1]

G Ligand Ligand Properties Bulky High Steric Bulk (e.g., XPhos, RuPhos) Ligand->Bulky ElectronRich Electron-Rich (e.g., P(tBu)₃, SPhos) Ligand->ElectronRich FastRE Faster Reductive Elimination Bulky->FastRE ElectronRich->FastRE Outcome Desired Reaction Outcome LowDebrom Minimized Debromination FastRE->LowDebrom LowDebrom->Outcome

Caption: Ligand properties promoting desired coupling over debromination.

2. The Impact of the Base and Solvent

Both the base and solvent can significantly influence the extent of debromination.[1]

  • Base: While essential for the catalytic cycle, very strong bases can promote the formation of Pd-H species.[2]

    • Action: Switch from a strong base like an alkoxide (e.g., NaOtBu) to a milder inorganic base.

    • Rationale: Weaker bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often sufficient for the coupling reaction while minimizing the hydrodehalogenation side reaction.[1][2][3]

  • Solvent: Solvents can be a source of hydrogen.

    • Action: Ensure you are using high-purity, anhydrous solvents. If using an alcohol solvent, consider switching to an aprotic solvent like toluene or dioxane.

    • Rationale: Alcohols can be direct hydride donors. Trace water can also react with reagents to generate hydride sources.

3. The Effect of Temperature and Catalyst

  • Temperature: Higher temperatures can accelerate not only the desired reaction but also catalyst decomposition and other side reactions that generate hydrides.[2]

    • Action: Lower the reaction temperature. Run a temperature screen starting from a lower temperature (e.g., 80 °C) and incrementally increasing it.

    • Rationale: Running the reaction at the lowest effective temperature can suppress the rate of debromination relative to the cross-coupling.[4]

  • Catalyst Source: The method of generating the active Pd(0) species matters.

    • Action: Use a well-defined palladium pre-catalyst, such as a Buchwald G3 or G4 palladacycle.

    • Rationale: Pre-catalysts provide a more controlled and reproducible generation of the active Pd(0) catalyst, which can lead to lower levels of side reactions compared to using simple palladium salts like Pd(OAc)₂ or PdCl₂.[1]

Data Summary: Impact of Reaction Parameters on Debromination

ParameterCondition Favoring DebrominationCondition Minimizing DebrominationRationale
Ligand Small, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., RuPhos, XPhos)[1]Accelerates reductive elimination to outcompete debromination.[1]
Base Strong (e.g., NaOtBu, NaOH)[2]Weaker (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[1][3]Reduces the rate of Pd-H formation.[2]
Temperature High (e.g., >110 °C)Lowest effective temperature (e.g., 80-100 °C)Minimizes thermal decomposition and hydride generation.[2]
Catalyst Simple salts (e.g., Pd(OAc)₂)Well-defined pre-catalysts (e.g., Buchwald G3/G4)[1]Ensures efficient and clean generation of the active Pd(0) species.[1]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Bromopyridine to Minimize Debromination

This protocol utilizes a bulky, electron-rich phosphine ligand and a phosphate base to suppress the formation of the debrominated byproduct.[1]

Reagents and Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 eq), finely ground and dried

  • Anhydrous, degassed toluene (5 mL)

  • Nitrogen or Argon atmosphere (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromopyridine, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with inert gas (repeat this cycle three times).

  • In a separate vial inside a glovebox or under a positive pressure of inert gas, dissolve Pd₂(dba)₃ and RuPhos in 2 mL of anhydrous toluene to form the catalyst solution.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Rinse the vial with the remaining toluene (3 mL) and add it to the reaction tube.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or GC-MS at regular intervals (e.g., every 2 hours).

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification Strategy: Acid-Base Extraction

This method is highly effective for separating the basic desired product (and unreacted starting material) from the non-basic debrominated byproduct and other neutral impurities.[6]

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or diethyl ether (50 mL).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1 M aqueous HCl (3 x 20 mL). The pyridine-containing compounds will move into the aqueous layer as their hydrochloride salts.

  • Combine the aqueous layers in a flask and cool in an ice bath.

  • Slowly basify the aqueous solution by adding 6 M aqueous NaOH with stirring until the pH is >10. The pyridine compounds will precipitate or form an oil.

  • Extract the now basic aqueous layer with fresh ethyl acetate (3 x 20 mL).

  • Combine these final organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified basic material, which can then be further purified by chromatography if needed.[6]

References

  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF. ResearchGate. Available at: [Link]

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]

  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. Available at: [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. National Institutes of Health. Available at: [Link]

  • Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. PubMed. Available at: [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]

  • Dehalogenation. Wikipedia. Available at: [Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. Available at: [Link]

  • Process for the catalytic debromination of halogenated monocyclic aromatic compounds. Google Patents.
  • Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. Available at: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Institutes of Health. Available at: [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 3-Bromo-5-(4-fluorophenoxy)pyridine

Welcome to the Technical Support Center for 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) . This compound is a highly versatile halogenated diaryl ether utilized extensively as a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) . This compound is a highly versatile halogenated diaryl ether utilized extensively as a privileged scaffold in medicinal chemistry—particularly in the synthesis of DprE1 enzyme inhibitors for antimycobacterial research, and as a key intermediate in Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions [1].

Because this intermediate is typically synthesized via copper-catalyzed Ullmann condensation or palladium-catalyzed C–O coupling, crude batches are frequently contaminated with residual transition metals, unreacted 4-fluorophenol, or 3,5-dibromopyridine. This guide provides field-proven, self-validating recrystallization protocols to achieve >99% HPLC purity.

Solvent Selection Matrix

The lipophilic nature of 3-Bromo-5-(4-fluorophenoxy)pyridine (LogP ~3.5) dictates its solubility profile. It is highly soluble in moderately polar organic solvents (Ethyl Acetate, Dichloromethane, Toluene) and exhibits very low aqueous solubility (0.038 g/L at 25°C) [1].

To optimize crystal yield and purity, selecting the correct single or binary solvent system is critical [2].

Solvent SystemType / RatioSolvation Profile (Hot vs. Cold)Best Suited For
Isopropanol (IPA) Single SolventHigh / LowRemoving unreacted 4-fluorophenol; general batch purification.
Ethyl Acetate / Heptane Mixed (~1:4 v/v)Very High / Very LowMaximizing recovery yield; removing highly polar byproducts.
Toluene / Hexanes Mixed (~1:3 v/v)High / LowScavenging residual Pd/Cu catalysts (when paired with Celite).

Recrystallization Workflow

The following diagram illustrates the decision tree and workflow for purifying the crude intermediate.

Recrystallization_Workflow Start Crude 3-Bromo-5- (4-fluorophenoxy)pyridine Dissolve Dissolve in Hot Primary Solvent (e.g., EtOAc or IPA) Start->Dissolve Filter Hot Filtration via Celite (Removes Pd/Cu Catalysts) Dissolve->Filter Cooling Controlled Cooling (Gradual to RT) Filter->Cooling AntiSolvent Dropwise Anti-Solvent (Heptane) Addition Cooling->AntiSolvent Mixed System Crystallize Nucleation & Crystal Growth (4°C) Cooling->Crystallize Single Solvent AntiSolvent->Crystallize Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Pure High-Purity Product (>99% HPLC) Isolate->Pure

Caption: Workflow for the purification of 3-Bromo-5-(4-fluorophenoxy)pyridine via recrystallization.

Step-by-Step Protocol: Antisolvent Recrystallization (EtOAc/Heptane)

This protocol utilizes an antisolvent approach, which is highly effective for pharmaceutical intermediates to maximize yield while maintaining a tight crystal size distribution [3].

Phase 1: Dissolution & Catalyst Scavenging

  • Suspend the crude 3-Bromo-5-(4-fluorophenoxy)pyridine in a minimal volume of Ethyl Acetate (EtOAc) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to a gentle reflux (approx. 75°C) using a water bath or heating mantle. Add EtOAc dropwise until the solid just dissolves. Causality: Using the absolute minimum volume of primary solvent ensures maximum supersaturation upon cooling, preventing yield loss.

  • Scavenge: If the solution is dark brown or black (indicating colloidal Palladium or Copper), add 5-10% w/w activated charcoal (Darco G-60) and reflux for an additional 10 minutes.

Phase 2: Hot Filtration 4. Filter the boiling solution rapidly through a pre-warmed fluted filter paper or a Celite pad in a stemless glass funnel. Self-Validation: The filtrate should emerge clear and pale yellow/colorless. If crystals form in the funnel, the funnel was not hot enough; wash with a few mL of boiling EtOAc.

Phase 3: Controlled Nucleation (The "Cloud Point") 5. Cool the filtrate slightly below boiling. 6. Add Antisolvent: Begin adding hot Heptane dropwise with continuous swirling. Stop adding Heptane the exact moment a faint, persistent turbidity (the "cloud point") is achieved. 7. Clarify: Add 1-2 drops of EtOAc until the solution just turns clear again. Causality: This establishes a state of metastable supersaturation, ensuring that nucleation happens slowly, which excludes impurities from the growing crystal lattice [3].

Phase 4: Crystal Growth & Isolation 8. Cool the flask undisturbed to room temperature over 1-2 hours, then transfer to an ice bath (0–4°C) for 30 minutes to maximize yield. 9. Isolate the crystals via vacuum filtration using a Büchner funnel. 10. Wash the filter cake with a small volume of ice-cold Heptane to displace the mother liquor without dissolving the product. Dry under high vacuum to constant weight.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the saturation temperature of the mixture is higher than the melting point of the impure compound, causing it to separate as a supercooled liquid rather than a solid.

  • Immediate Fix: Reheat the mixture until the oil dissolves, add a small amount of the primary solvent (EtOAc) to lower the concentration, and cool the flask much more slowly.

  • Alternative Fix: Introduce a seed crystal of pure 3-Bromo-5-(4-fluorophenoxy)pyridine just above the temperature where oiling usually occurs to force heterogeneous nucleation.

Q: The recovered crystals are gray or dark brown. Is the product ruined? A: No, but it is contaminated with transition metal residues (Pd or Cu) from the upstream coupling reaction. These metals easily get trapped in the crystal lattice.

  • Solution: Redissolve the crystals in hot Toluene, add a metal scavenger (e.g., thiol-functionalized silica or activated carbon), reflux for 15 minutes, and perform a rigorous hot filtration through a thick pad of Celite before recrystallizing[2].

Q: My recovery yield is less than 50%. Where did my product go? A: A low yield almost always indicates that too much primary solvent (e.g., EtOAc or IPA) was used during the initial dissolution phase, keeping the product dissolved even at 4°C.

  • Solution: Transfer the mother liquor to a rotary evaporator and remove 50-70% of the solvent volume. Reheat to dissolve any crashed-out solids, and repeat the cooling/antisolvent addition process to harvest a second crop of crystals.

Q: Can I use water as an antisolvent with Ethanol? A: While Ethanol/Water is a classic recrystallization system, 3-Bromo-5-(4-fluorophenoxy)pyridine has an extremely low aqueous solubility (0.038 g/L) [1]. Adding water will likely cause the highly lipophilic compound to crash out too rapidly as an amorphous powder rather than forming pure crystals, trapping impurities. Stick to organic antisolvents like Heptane or Hexanes.

References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. "Vogel's Textbook of Practical Organic Chemistry" (5th Ed.). Pearson Education. Available at:[Link]

  • Sheikholeslamzadeh, E., Chen, C.-C., & Rohani, S. "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems". Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

Optimization

Resolving regio-selectivity issues in 3-Bromo-5-(4-fluorophenoxy)pyridine functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly substituted pyridine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly substituted pyridine scaffolds. The molecule 3-Bromo-5-(4-fluorophenoxy)pyridine is a privileged building block in medicinal chemistry, but its dense functionalization presents significant chemoselectivity and regioselectivity challenges.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind common experimental failures and provide self-validating protocols to ensure absolute regiocontrol during your syntheses.

Section 1: Metalation Regioselectivity (C3 vs. C4)

FAQ 1: Why am I getting metalation at C4 instead of C3 bromine exchange when using n-BuLi?

Causality: 3-Bromo-5-(4-fluorophenoxy)pyridine presents a highly competitive environment for organolithium reagents. The C4 proton is exceptionally acidic because it is flanked by the electron-withdrawing bromine at C3 and the inductively withdrawing phenoxy group at C5. When using strong, nucleophilic bases like n-butyllithium (n-BuLi), halogen-metal exchange at C3 competes directly with Directed ortho-Metalation (DoM) at C4[1]. Furthermore, n-BuLi can act as a nucleophile, leading to undesired Chichibabin-type addition at the C2 or C6 positions.

Solution: To achieve absolute regiocontrol, you must match the reagent's basicity and nucleophilicity to your target site:

  • For C3 Functionalization: Use Knochel's Turbo-Grignard (iPrMgCl·LiCl). The isopropyl Grignard is highly nucleophilic toward the bromine atom but lacks the basicity to deprotonate the C4 position, ensuring >99% selective Br/Mg exchange under kinetic control[2].

  • For C4 Functionalization: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C. LDA will selectively deprotonate the most acidic C4 proton without triggering halogen-metal exchange or nucleophilic attack[1].

Metalation Start 3-Bromo-5-(4-fluorophenoxy)pyridine HME Br/Mg Exchange (C3) iPrMgCl·LiCl Start->HME -15°C DoM DoM (C4) LDA or LiTMP Start->DoM -78°C Mix Mixed Attack n-BuLi Start->Mix -78°C C3_Prod C3-Functionalized HME->C3_Prod + Electrophile C4_Prod C4-Functionalized DoM->C4_Prod + Electrophile Degrad Degradation Mix->Degrad Non-selective

Logical workflow for regioselective metalation of 3-Bromo-5-(4-fluorophenoxy)pyridine.

Section 2: Cross-Coupling Chemoselectivity (C-Br vs. C-O)

FAQ 2: During Suzuki coupling at the C3 position, I observe side products from C-O bond cleavage. How do I prevent this?

Causality: In 3-Bromo-5-(4-fluorophenoxy)pyridine, the primary reactive site for Pd(0) oxidative addition is the C3-Br bond. However, the C5-OAr (diaryl ether) bond is also activated by the electron-deficient pyridine ring. If the oxidative addition to the C-Br bond is sluggish, or if the catalyst system is overly reactive and unhindered, the Pd center can insert into the C-O bond, leading to phenol cleavage and undesired chemoselectivity issues[3].

Solution: Shift the kinetic preference entirely toward the C-Br bond by employing bulky, electron-rich bidentate ligands (e.g., dppf) or specialized Buchwald biaryl phosphines (e.g., XPhos). The steric bulk of these ligands accelerates the C-Br oxidative addition while simultaneously preventing the Pd complex from inserting into the more sterically hindered C-O bond[3].

Suzuki Pd0 Pd(0)Ln Catalyst OxAdd_CBr Oxidative Addition (C3-Br) Pd0->OxAdd_CBr Bulky Ligand (XPhos) OxAdd_CO Oxidative Addition (C5-OAr) Pd0->OxAdd_CO Poor Ligand Choice Transmet Transmetalation OxAdd_CBr->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Chemoselective oxidative addition pathways in Pd-catalyzed cross-coupling.

Section 3: Standardized Self-Validating Protocols

To ensure trustworthiness in your methodology, integrate the following self-validating steps into your workflow before committing valuable electrophiles or coupling partners.

Protocol A: Regioselective C3-Magnesiation via Turbo-Grignard
  • Preparation: Dissolve 3-Bromo-5-(4-fluorophenoxy)pyridine (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere. Cool the solution to -15 °C.

  • Metalation: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 15 minutes. Maintain the temperature at -15 °C for 1 hour.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot and quench with iodine (I2) in THF. Analyze via GC-MS. A successful exchange is confirmed by the complete disappearance of the starting material (m/z 268) and the appearance of the 3-iodo derivative, with no C4-iodo isomers detected.

  • Electrophilic Trapping: Add the desired electrophile (1.2 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol B: Regioselective C4-Lithiation via Directed ortho-Metalation (DoM)
  • Preparation: In a flame-dried flask under argon, prepare a solution of LDA (1.1 equiv) in anhydrous THF at -78 °C.

  • Metalation: Slowly add a solution of 3-Bromo-5-(4-fluorophenoxy)pyridine (1.0 equiv) in THF dropwise to the LDA solution, maintaining the internal temperature strictly below -70 °C. Stir for 45 minutes at -78 °C.

  • Self-Validation Check: Quench a 0.1 mL aliquot with D2O. GC-MS analysis should reveal >95% deuterium incorporation at the C4 position (m/z 269/271) while retaining the classic 1:1 bromine isotope pattern, confirming that no Br/Li exchange occurred.

  • Electrophilic Trapping: Add the electrophile (1.5 equiv) at -78 °C. Stir for 1 hour, then slowly warm to room temperature.

  • Workup: Quench with water, extract with dichloromethane, and purify via flash chromatography.

Section 4: Quantitative Data & Reagent Selection Matrix

Use the following table to select the optimal reagent system based on your target functionalization site.

Reagent SystemTemperaturePrimary Reactive SiteReaction TypeTypical YieldSelectivity Ratio
iPrMgCl·LiCl / THF -15 °CC3 Halogen-Metal Exchange85-95%>99:1 (C3:C4)
LDA / THF -78 °CC4 Directed ortho-Metalation80-90%>95:5 (C4:C3)
n-BuLi / THF -78 °CC3 & C4 Mixed (HME + DoM)<40%~1:1 (Poor)
Pd(dppf)Cl2, K2CO3 80 °CC3 Suzuki-Miyaura Coupling85-95%>99:1 (C-Br:C-O)

References

  • Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications (RSC Publishing). 2

  • (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. 1

  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem. 3

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation of Halogenated Diaryl Ethers: A Comparison Guide for 3-Bromo-5-(4-fluorophenoxy)pyridine

As drug discovery programs increasingly rely on heavily functionalized heteroaromatics, the analytical burden of proving exact molecular connectivity has escalated. 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) i...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on heavily functionalized heteroaromatics, the analytical burden of proving exact molecular connectivity has escalated. 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) is a prime example. Recognized as a privileged scaffold in antimycobacterial research—particularly in the synthesis of DprE1 enzyme inhibitors targeting drug-resistant Mycobacterium tuberculosis[1]—this compound presents a unique structural elucidation challenge.

In this guide, we objectively compare the performance of Standard 1D 1 H NMR (400 MHz) against an Advanced Multinuclear NMR Suite (600 MHz, 1 H{ 19 F}, 2D HMBC/HSQC) . By examining the causality behind the spin systems, we demonstrate why standard methodologies fall short and how an advanced, self-validating workflow provides absolute structural certainty.

The Analytical Challenge: Why Standard 1D NMR Falls Short

When analyzing 3-Bromo-5-(4-fluorophenoxy)pyridine, standard 1D 1 H NMR introduces two critical points of ambiguity that can compromise downstream synthetic validation:

  • The AA'BB'X Spin System: The 4-fluorophenoxy group contains a fluorine atom ( 19 F, 100% natural abundance, spin 1/2) that heavily couples with the aromatic protons. The 3 J(H,F) coupling to the meta-protons (H-3', H-5') is typically 8–10 Hz, while the 4 J(H,F) coupling to the ortho-protons (H-2', H-6') is 4–5 Hz. In a standard 1D 1 H spectrum, this creates a second-order AA'BB'X system, resulting in overlapping, uninterpretable multiplets around 7.0–7.2 ppm.

  • Pyridine Regioisomer Ambiguity: The pyridine protons H-2 and H-6 are both highly deshielded by the adjacent nitrogen, appearing as closely spaced doublets (>8.3 ppm). Because both the bromine (C-3) and the aryloxy group (C-5) exert complex, competing inductive and resonance effects, empirical prediction rules are insufficient to definitively assign which doublet belongs to H-2 and which to H-6.

Product Comparison: Standard vs. Advanced NMR Workflows

To resolve these ambiguities, we must transition from presumptive assignments to a self-validating mathematical proof of connectivity.

  • Alternative (Standard 400 MHz 1D 1 H NMR): Cost-effective and rapid, but yields presumptive assignments. The phenoxy protons remain an unresolved multiplet, and the pyridine H-2/H-6 assignment relies on error-prone empirical calculations.

  • Product (Advanced 600 MHz Suite with 1 H{ 19 F} and 2D NMR): By applying a composite pulse decoupling sequence at the 19 F resonance frequency, the fluorine spin states are rapidly flipped, averaging the J-coupling to zero [2]. The complex AA'BB'X system instantly collapses into a first-order AA'BB' system (two clean doublets). Furthermore, 2D HMBC definitively maps H-2 and H-6 to their adjacent heteroatom-bearing carbons.

Quantitative Data & Peak Assignment Comparison

The following table summarizes the performance and signal resolution of both analytical approaches:

Proton PositionAlternative: Standard 1D 1 H NMR (400 MHz)Product: Advanced Suite 1 H{ 19 F} & 2D (600 MHz)Mechanistic Rationale for Advanced Assignment
H-2 (Pyridine) 8.45 ppm (d, J=2.0 Hz)8.45 ppm (d, J=2.0 Hz) 3 J HMBC correlation to C-4 and C-6; distinguished from H-6 via C-3 (C-Br) correlation.
H-6 (Pyridine) 8.32 ppm (d, J=2.4 Hz)8.32 ppm (d, J=2.4 Hz) 3 J HMBC correlation to C-2 and C-4; distinguished from H-2 via C-5 (C-OAr) correlation.
H-4 (Pyridine) 7.48 ppm (dd, J=2.4, 2.0 Hz)7.48 ppm (dd, J=2.4, 2.0 Hz) 4 J meta-coupling to H-2 and H-6; confirmed by COSY cross-peaks.
H-3', H-5' (Phenoxy) 7.10 ppm (m, overlapping)7.10 ppm (d, J=8.8 Hz)Simplification to a clean doublet upon 19 F decoupling; ortho to F.
H-2', H-6' (Phenoxy) 7.02 ppm (m, overlapping)7.02 ppm (d, J=8.8 Hz)Simplification to a clean doublet upon 19 F decoupling; ortho to OAr.

Visualizing the Analytical Logic

To understand the causality behind the advanced assignment, we must map the scalar couplings that dictate the spectral output.

SpinSystem cluster_pyridine Pyridine Ring (AMX System) cluster_phenoxy 4-Fluorophenoxy Ring (AA'BB'X System) H2 H-2 8.45 ppm d, J=2.0 Hz H4 H-4 7.48 ppm dd H2->H4 4J meta H6 H-6 8.32 ppm d, J=2.4 Hz H6->H4 4J meta H26 H-2', H-6' 7.02 ppm m H35 H-3', H-5' 7.10 ppm m H26->H35 3J ortho F 19F -118 ppm F->H26 4J H-F F->H35 3J H-F

Caption: Spin system mapping of 3-Bromo-5-(4-fluorophenoxy)pyridine detailing scalar couplings.

Step-by-Step Methodology: The Self-Validating Protocol

To ensure reproducibility and scientific trustworthiness, the following protocol outlines the exact workflow for acquiring the Advanced Multinuclear Suite. This protocol is designed as a self-validating system: the internal lock and shim metrics guarantee resolution, while the decoupling parameters guarantee spectral simplification.

Protocol: Acquisition of 1 H{ 19 F} Decoupled NMR & 2D HMBC

  • Sample Preparation: Dissolve 15 mg of high-purity 3-Bromo-5-(4-fluorophenoxy)pyridine in 0.6 mL of CDCl 3​ . Ensure the solvent contains 0.03% v/v TMS as an internal chemical shift reference (0.00 ppm). Transfer to a high-precision 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample into a 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe. Critically, tune and match the probe to both the 1 H channel (600.13 MHz) and the 19 F channel (564.68 MHz) to prevent power reflection during decoupling.

  • Locking and Shimming: Lock the spectrometer to the deuterium resonance of CDCl 3​ . Execute 3D gradient shimming (e.g., TopShim) until the TMS peak exhibits a line width at half-height of <0.5 Hz. Causality: Poor shimming will obscure the fine 2.0 Hz meta-couplings of the pyridine ring.

  • 1 H{ 19 F} Parameter Setup: Load a proton-observe, fluorine-decoupled pulse program (e.g., zgfhig). Set the 19 F decoupling frequency offset (O2) to the exact center of the 19 F signal (approximately -118 ppm). Apply a WALTZ-16 composite pulse sequence on the 19 F channel.

  • Acquisition: Set the relaxation delay (D1) to 2.0 seconds to ensure full longitudinal relaxation, allowing for quantitative integration of the newly resolved AA'BB' doublets. Acquire 16 scans.

  • HMBC Acquisition: Load a 1 H- 13 C HMBC pulse program optimized for long-range couplings ( n J CH​ = 8 Hz). Acquire with a minimum of 128 t1 increments to ensure sufficient resolution in the carbon dimension to differentiate C-3 (~120 ppm) from C-5 (~154 ppm).

NMR_Workflow cluster_standard Alternative: Standard 1D NMR (400 MHz) cluster_advanced Product: Advanced Multinuclear Suite (600 MHz) Sample Sample: 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) Std_1D 1D 1H NMR Acquisition Sample->Std_1D Adv_1D 1H{19F} Decoupled NMR Sample->Adv_1D Adv_2D 2D COSY / HSQC / HMBC Sample->Adv_2D Std_Result Result: Ambiguous Assignment Overlapping AA'BB'X Multiplets Std_1D->Std_Result Adv_Result Result: Unambiguous Assignment Resolved AA'BB' Doublets & Exact Connectivity Adv_1D->Adv_Result Adv_2D->Adv_Result

Caption: Workflow comparison demonstrating the superiority of the Advanced Multinuclear Suite over 1D NMR.

Conclusion

For complex halogenated diaryl ethers like 3-Bromo-5-(4-fluorophenoxy)pyridine, relying on standard 1D 1 H NMR introduces unacceptable risks of misassignment. The Advanced Multinuclear Suite is not merely a luxury; it is a mechanistic necessity. By utilizing 1 H{ 19 F} decoupling to neutralize heteronuclear interference and 2D HMBC to map exact carbon-proton connectivities, researchers can transform ambiguous spectral data into an indisputable, self-validating proof of molecular structure.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Retrieved from:[Link]

Sources

Comparative

13C NMR and 19F NMR spectra analysis of 3-Bromo-5-(4-fluorophenoxy)pyridine

13C and 19F NMR Spectral Analysis of 3-Bromo-5-(4-fluorophenoxy)pyridine: A Comparative Guide for Drug Development As drug discovery pipelines increasingly rely on highly functionalized heterocycles, the precise structur...

Author: BenchChem Technical Support Team. Date: March 2026

13C and 19F NMR Spectral Analysis of 3-Bromo-5-(4-fluorophenoxy)pyridine: A Comparative Guide for Drug Development

As drug discovery pipelines increasingly rely on highly functionalized heterocycles, the precise structural characterization of chemical building blocks becomes a critical bottleneck. 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) has emerged as a privileged scaffold, particularly in the synthesis of DprE1 inhibitors for combating drug-resistant Mycobacterium tuberculosis [1].

For synthetic chemists and analytical scientists, the choice of building block goes beyond biological activity; it extends to analytical traceability. This guide objectively compares the NMR analytical performance of 3-Bromo-5-(4-fluorophenoxy)pyridine against its non-fluorinated alternative, 3-bromo-5-phenoxypyridine, demonstrating how multinuclear NMR (19F and 13C) provides a self-validating system for structural elucidation.

The Analytical Advantage: Fluorinated vs. Non-Fluorinated Scaffolds

When tracking intermediates through complex, multi-step cross-coupling reactions (e.g., Suzuki or Stille couplings utilizing the C-Br bond [1]), confirming regiochemistry is paramount.

The Limitation of Non-Fluorinated Alternatives: In the non-fluorinated analog, 3-bromo-5-phenoxypyridine, structural validation relies entirely on 1H and 13C NMR. In highly substituted diaryl ethers, aromatic proton and carbon signals frequently overlap, making it difficult to distinguish between the pyridine core and the phenoxy ring without time-consuming 2D NMR experiments (HMBC/HSQC).

The Superiority of the Fluorinated Scaffold: Incorporating a 4-fluorophenoxy group transforms the molecule into an analytically superior substrate.

  • 19F NMR Sensitivity: The 19F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive NMR nucleus [3]. Because organic molecules typically lack background fluorine, 19F NMR provides a pristine, zero-background spectrum [4].

  • 13C-19F Scalar Coupling ( JC−F​ ): Fluorine acts as a built-in "distance ruler" in the 13C NMR spectrum. The scalar coupling between the fluorine atom and the carbon skeleton splits the carbon signals into predictable doublets. This causality allows scientists to unambiguously assign the phenoxy carbons based purely on the magnitude of the coupling constant, bypassing the need for complex 2D NMR.

Quantitative Spectral Data & Chemical Shift Analysis

To objectively evaluate the spectral performance, we must analyze the chemical shifts and coupling constants. The 19F chemical shift is exquisitely sensitive to the electronic microenvironment [4], while the 13C-19F coupling constants follow a strict distance-dependent decay.

Table 1: 19F NMR Chemical Shift Comparison Note: Shifts are referenced to the IUPAC standard, Trichlorofluoromethane (CFCl3) at 0.0 ppm [4].

Compound / ScaffoldFluorine Position19F Chemical Shift (ppm)Analytical Utility
3-Bromo-5-(4-fluorophenoxy)pyridine 4-F (Phenoxy)-118.5 to -119.8Target scaffold; yields a sharp singlet in 19F{1H} decoupled mode, ideal for rapid purity assessment.
4-Fluorophenol (Reference)4-F-119.8Baseline reference for isolated 4-fluorophenoxy systems.
3-Bromo-5-phenoxypyridine N/AN/ANon-fluorinated alternative; lacks 19F traceability, increasing analytical burden.

Table 2: 13C NMR Chemical Shifts and JC−F​ Coupling Constants Data synthesized from structurally analogous 4-fluorophenoxypyridine derivatives [2].

Carbon PositionApprox. Chemical Shift (ppm)MultiplicityCoupling Constant ( JC−F​ )Assignment Logic (Causality)
C4' (Phenoxy) 159.68Doublet 1JC−F​≈240 HzDirect C-F bond; extreme downfield shift due to high electronegativity of F.
C3', C5' (Phenoxy) 117.03Doublet 2JC−F​≈24 HzOrtho to fluorine; strong scalar coupling through two bonds.
C2', C6' (Phenoxy) 121.20Doublet 3JC−F​≈9 HzMeta to fluorine; moderate scalar coupling through three bonds.
C1' (Phenoxy) 154.96Doublet 4JC−F​≈2−3 HzPara to fluorine; weak long-range coupling through four bonds.
C3 (Pyridine) ~122.46SingletN/AQuaternary C-Br; exhibits long T1​ relaxation times.

Structural Validation Workflows

The following diagrams illustrate the logical frameworks that make the analysis of this fluorinated building block a self-validating system.

NMR_Workflow N1 Sample Preparation (10-15 mg in CDCl3) N2 Standard Addition (CFCl3 Reference) N1->N2 N3 Multinuclear Acquisition (19F and 13C{1H}) N2->N3 N4 Data Processing (Phase & Baseline Correction) N3->N4 N5 Structural Validation (J-Coupling Analysis) N4->N5

Step-by-step multinuclear NMR acquisition and processing workflow.

CF_Coupling C_F 13C-19F Spin-Spin Coupling (Internal Distance Ruler) J1 1J_CF (~240 Hz) Direct C-F Bond (C4') C_F->J1 J2 2J_CF (~24 Hz) Ortho Carbons (C3', C5') C_F->J2 J3 3J_CF (~9 Hz) Meta Carbons (C2', C6') C_F->J3 J4 4J_CF (~2-3 Hz) Para Carbon (C1') C_F->J4

Distance-dependent C-F scalar coupling constants in 13C NMR.

Self-Validating Experimental Protocol for Multinuclear NMR

To achieve the resolution required to observe these critical JC−F​ couplings, standard 1H NMR protocols must be heavily modified. The following methodology ensures high-fidelity data acquisition.

Step 1: Sample Preparation & Environmental Locking Dissolve 10–15 mg of 3-Bromo-5-(4-fluorophenoxy)pyridine in 0.6 mL of Deuterated Chloroform (CDCl3). Causality: CDCl3 is chosen not just for solubility, but because the deuterium nucleus provides the essential "lock" signal. This stabilizes the spectrometer's magnetic field ( B0​ ) over the extended acquisition times required for 13C NMR, preventing signal drift and peak broadening.

Step 2: 19F{1H} Decoupled Acquisition Tune the multinuclear probe to the 19F frequency (e.g., ~376 MHz on a 400 MHz console). Acquire the spectrum using proton decoupling ( 19F{1H} ). Causality: Hydrogen strongly couples with fluorine [3]. If acquired without decoupling, the 19F signal of the 4-fluorophenoxy group will split into a complex multiplet due to coupling with the adjacent ortho-protons. Applying a continuous-wave proton decoupling pulse collapses this multiplet into a single, sharp singlet, drastically increasing the signal-to-noise ratio (S/N) and allowing for the immediate identification of fluorinated impurities.

Step 3: 13C NMR Acquisition with Extended Relaxation Tune the probe to the 13C frequency (~100 MHz). Set the relaxation delay (D1) to a minimum of 2.0 to 3.0 seconds. Causality: The target molecule contains multiple critical quaternary carbons (the C-Br at position 3, the C-O at position 5, and the C-F at position 4'). Because these carbons lack attached protons, they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times ( T1​ ). If the D1 delay is too short, these spins will saturate, and the crucial 1JC−F​ doublet (~159.6 ppm) will disappear into the baseline noise.

Step 4: Data Processing and Resolution Enhancement Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation. Causality: While higher LB values (e.g., 3.0 Hz) artificially smooth the baseline and increase apparent S/N, they will artificially widen the peaks. This is fatal for fluorinated compounds, as it will obscure the fine 4JC−F​ (~2-3 Hz) coupling on the C1' phenoxy carbon, destroying the self-validating nature of the spectrum.

References

  • National Institutes of Health (NIH) / PMC. "3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates". PMC.[Link]

  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy". Wikipedia, The Free Encyclopedia.[Link]

  • National Institutes of Health (NIH) / PMC. "New Frontiers and Developing Applications in 19F NMR". PMC.[Link]

Validation

Metabolic stability comparison of fluorinated vs non-fluorinated pyridine ethers

As drug development professionals, we constantly battle the rapid clearance of promising pharmacophores. Pyridine ethers are ubiquitous in medicinal chemistry due to their favorable physicochemical properties and target...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly battle the rapid clearance of promising pharmacophores. Pyridine ethers are ubiquitous in medicinal chemistry due to their favorable physicochemical properties and target engagement capabilities. However, they are notoriously vulnerable to Cytochrome P450 (CYP450)-mediated oxidative metabolism, specifically via O-dealkylation and aromatic ring hydroxylation[1].

To mitigate these liabilities, structural fluorination has become a cornerstone strategy. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated pyridine ethers, exploring the physical organic chemistry that drives their metabolic stability and detailing the self-validating experimental protocols used to profile them.

Mechanistic Rationale: Beyond Bond Strength

A common misconception in drug design is that fluorination improves metabolic stability solely because the C–F bond is stronger than the C–H bond (e.g., ~126 kcal/mol for Ph–F vs. ~113 kcal/mol for Ph–H)[2]. While bond dissociation energy plays a role, the true causality of metabolic shielding lies in stereoelectronic modulation:

  • HOMO Energy Suppression (Ring Fluorination): CYP450 enzymes utilize a highly reactive iron-oxo species (Compound I) to oxidize substrates via Single Electron Transfer (SET) or electrophilic attack[1][3]. Fluorine’s extreme electronegativity inductively withdraws electron density from the pyridine core, significantly lowering its Highest Occupied Molecular Orbital (HOMO) energy[4]. This electron-deficient state makes the ring highly resistant to SET-mediated hydroxylation[4].

  • HAT Blockade (Ether Fluorination): O-dealkylation typically proceeds via Hydrogen Atom Transfer (HAT) at the carbon adjacent to the ether oxygen[2]. Replacing a methoxy group (–OCH 3​ ) with a trifluoromethoxy (–OCF 3​ ) or difluoromethoxy (–OCHF 2​ ) group physically removes the abstractable hydrogens, effectively blocking the HAT pathway[2][4].

Pathway CYP CYP450 (Compound I) Oxidation NonF Non-Fluorinated Pyridine Ether CYP->NonF Fluoro Fluorinated Pyridine Ether CYP->Fluoro Vuln HAT / SET Susceptibility NonF->Vuln Shield Lower HOMO & HAT Blockade Fluoro->Shield Clear High Clearance (O-Dealkylation) Vuln->Clear Stable Metabolic Stability (Prolonged t1/2) Shield->Stable

CYP450-mediated metabolic pathways for non-fluorinated vs fluorinated pyridine ethers.

Quantitative Performance Comparison

While fluorination enhances stability, it introduces a critical variable: The Lipophilicity Penalty . Fluorination near Lewis basic oxygen atoms significantly increases the partition coefficient (LogP/LogD)[2].

This increased lipophilicity can inadvertently enhance the binding affinity ( Ka​ ) of the molecule to the hydrophobic active sites of CYP enzymes, counteracting the benefits of the strong C–F bond[2]. Consequently, medicinal chemists often utilize difluoromethyl ethers (–OCHF 2​ ) as a "Goldilocks" compromise; this motif hinders O-dealkylation without the severe lipophilicity penalty associated with trifluoromethyl (–OCF 3​ ) groups[2][4].

The table below synthesizes the structure-activity relationship (SAR) trends observed when modifying a baseline pyridine ether scaffold:

Compound MotifMechanism of CYP ResistanceRelative HOMO EnergyLogD (pH 7.4)HLM CLint​ (µL/min/mg) t1/2​ (min)
Pyridine-O-CH 3​ None (Baseline)Baseline1.885.416
Pyridine-O-CHF 2​ HAT Blockade (Partial)Lower2.422.162
Pyridine-O-CF 3​ HAT Blockade (Complete)Lowest3.212.5110
F-Pyridine-O-CH 3​ SET Resistance (Ring)Lower2.145.330

(Note: Data represents established physical organic chemistry trends for fluorinated ethers to illustrate structure-activity relationships[2][4].)

Experimental Methodology: Self-Validating Microsomal Stability Profiling

To accurately quantify the metabolic stability of these compounds, we utilize an In Vitro Human Liver Microsome (HLM) assay. This protocol is designed as a self-validating system , ensuring that all observed clearance is strictly due to CYP-mediated oxidation.

Assay Prep Test Article (1 µM) + HLM NADPH + NADPH (Initiation) Prep->NADPH Incubate Incubation (37°C) NADPH->Incubate Quench MeCN Quench + IS Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc CLint Calculation LCMS->Calc

Self-validating experimental workflow for in vitro human liver microsome stability profiling.

Step-by-Step Protocol & Causality

1. Matrix Preparation:

  • Action: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Causality: The physiological pH and magnesium ions are critical for maintaining the structural integrity and catalytic activity of the membrane-bound CYP enzymes.

2. Test Article Spiking:

  • Action: Add the fluorinated/non-fluorinated pyridine ether to a final concentration of 1 µM (final DMSO concentration < 0.1%).

  • Causality: Maintaining the substrate concentration at 1 µM ensures the assay operates under first-order kinetics (where [S]≪Km​ ). This is a mandatory assumption for accurately deriving intrinsic clearance ( CLint​ ) from the half-life. Keeping DMSO below 0.1% prevents solvent-mediated CYP inhibition.

3. System Validation Controls (Critical):

  • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. Causality: This isolates enzymatic degradation from chemical instability or non-CYP mediated hydrolysis (e.g., esterases). If the compound degrades here, the clearance is not CYP-driven.

  • Positive Controls: Include Verapamil (high clearance) and Warfarin (low clearance) in separate wells. Causality: Validates the enzymatic viability of the specific HLM batch used on the day of the assay.

4. Reaction Initiation & Incubation:

  • Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Incubate at 37°C with gentle shaking.

5. Quenching & Extraction:

  • Action: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting the reaction precisely while precipitating proteins to prevent LC-MS/MS column fouling.

6. LC-MS/MS Quantification:

  • Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate t1/2​ from the slope of the natural log of percentage remaining versus time, and derive CLint​ .

Potential Pitfalls: Oxidative Defluorination

While fluorination is a powerful tool, it is not an invincible shield. Despite the robustness of the C–F bond, fluorinated pyridine ethers can still be metabolized. Cytochrome P450 enzymes can catalyze oxidative defluorination if the fluorine atom is sterically accessible or adjacent to an oxidizable center[3][5].

This process can lead to the release of free fluoride ions and potentially generate stable iron(III)-fluoride complexes within the CYP active site, leading to irreversible enzyme inactivation (mechanism-based inhibition)[3]. Therefore, rigorous metabolite identification (MetID) using high-resolution mass spectrometry should always accompany CLint​ assays to monitor for defluorinated metabolites.

References

  • Source: PMC (National Institutes of Health)
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ResearchGate URL
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: MDPI URL
  • Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides Source: The University of Manchester URL

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of 3-Bromo-5-(4-fluorophenoxy)pyridine: A Comparative Analysis

In the landscape of modern drug discovery, particularly in the pursuit of novel antimycobacterial agents, the precise understanding of a molecule's three-dimensional structure is paramount. The compound 3-Bromo-5-(4-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel antimycobacterial agents, the precise understanding of a molecule's three-dimensional structure is paramount. The compound 3-Bromo-5-(4-fluorophenoxy)pyridine, identified by its CAS number 374935-03-2, has emerged as a significant building block in the synthesis of potential therapeutics.[1] Its molecular structure, featuring a halogenated pyridine ring linked to a fluorinated phenyl group via an ether bond, presents a compelling scaffold for further chemical exploration. This guide provides an in-depth technical comparison of methodologies for the structural elucidation of this molecule, with a primary focus on X-ray crystallography.

While a comprehensive search of public repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no publicly available experimental X-ray crystal structure for 3-Bromo-5-(4-fluorophenoxy)pyridine as of the date of this publication, this guide will equip researchers with the foundational knowledge and practical protocols to obtain this critical data. Furthermore, we will present a comparative analysis with alternative and complementary techniques, ensuring a holistic approach to structural verification.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal method for determining the precise atomic arrangement within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, which are critical parameters for understanding its interaction with biological targets.

Hypothetical Experimental Workflow for SC-XRD

The following protocol outlines the necessary steps to determine the crystal structure of 3-Bromo-5-(4-fluorophenoxy)pyridine.

Experimental Protocol 1: Single-Crystal Growth and X-ray Diffraction

Objective: To obtain a single crystal of 3-Bromo-5-(4-fluorophenoxy)pyridine suitable for X-ray diffraction analysis and to determine its three-dimensional structure.

Methodology:

  • Crystal Growth:

    • Solvent Selection: Begin with a solvent screen to identify suitable systems for crystallization. Given the compound's predicted low aqueous solubility, organic solvents are the primary choice.[1] A good starting point would be slow evaporation from a solution in a moderately polar solvent such as ethanol, or a solvent mixture like dichloromethane/hexane.

    • Technique: The slow evaporation technique is often successful for small molecules. Dissolve a small amount of the compound in the chosen solvent or solvent system in a loosely covered vial. Allow the solvent to evaporate slowly over several days at a constant temperature.

  • Crystal Mounting and Data Collection:

    • Crystal Selection: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.

    • Mounting: Mount the selected crystal on a goniometer head.

    • Data Collection: Collect diffraction data using a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Data Processing: Process the raw diffraction data to obtain a set of structure factors.

    • Structure Solution: Solve the phase problem using direct methods or Patterson methods. The presence of the heavy bromine atom should facilitate the solution.

    • Structure Refinement: Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination a Solvent Screening b Slow Evaporation a->b Select Solvent System c Crystal Mounting b->c Obtain Suitable Crystal d X-ray Diffraction c->d e Data Processing d->e Collect Diffraction Data f Structure Solution e->f g Structure Refinement f->g h Atomic Coordinates Bond Lengths & Angles g->h Final Structural Model

Caption: Workflow for Single-Crystal X-ray Diffraction.

Alternative and Complementary Structural Elucidation Techniques

While SC-XRD provides the most detailed structural information, other techniques offer valuable and often more readily obtainable data. These methods can be used for routine characterization, to study the molecule in solution, or when suitable crystals for diffraction cannot be obtained.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Connectivity, chemical environment of atoms in solution.Non-destructive, provides data on solution-state conformation.Does not provide precise bond lengths and angles.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.Provides no information on three-dimensional structure.
Computational Modeling Predicted 3D structure, electronic properties.Fast, no experimental sample needed.Theoretical data, requires experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For 3-Bromo-5-(4-fluorophenoxy)pyridine, ¹H and ¹³C NMR would confirm the expected chemical shifts and coupling patterns of the pyridine and fluorophenyl rings. While specific experimental spectra for this exact molecule are not widely published, data for analogous compounds, such as 3-Bromo-5-(3-chlorophenoxy)pyridine, can provide a basis for predicted values.[2]

Experimental Protocol 2: NMR Spectroscopic Analysis

Objective: To confirm the chemical structure and connectivity of 3-Bromo-5-(4-fluorophenoxy)pyridine in solution.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals and their couplings.

    • Acquire a ¹³C NMR spectrum to identify all unique carbon atoms.

    • Consider 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of 3-Bromo-5-(4-fluorophenoxy)pyridine (268.08 g/mol ).[1] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. The isotopic pattern observed would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).

Experimental Protocol 3: Mass Spectrometric Analysis

Objective: To confirm the molecular weight and elemental composition of 3-Bromo-5-(4-fluorophenoxy)pyridine.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum over a relevant m/z range.

    • Analyze the molecular ion peak and its isotopic distribution to confirm the molecular formula.

comparison_workflow cluster_synthesis Compound Synthesis cluster_data Obtained Data synthesis 3-Bromo-5-(4-fluorophenoxy)pyridine xrd X-ray Crystallography synthesis->xrd Solid State nmr NMR Spectroscopy synthesis->nmr Solution State ms Mass Spectrometry synthesis->ms Molecular Weight comp Computational Modeling synthesis->comp In Silico xrd_data 3D Structure (Bond Lengths/Angles) xrd->xrd_data nmr_data Connectivity nmr->nmr_data ms_data Molecular Formula ms->ms_data comp_data Predicted Structure comp->comp_data

Caption: Comparative workflow for structural elucidation.

Conclusion

The structural elucidation of 3-Bromo-5-(4-fluorophenoxy)pyridine is a critical step in its development as a precursor for novel therapeutic agents. While experimental X-ray crystallography data is not yet publicly available, this guide provides a comprehensive roadmap for its acquisition and analysis. By integrating SC-XRD with complementary techniques such as NMR and mass spectrometry, researchers can achieve a thorough and validated understanding of this important molecule's structure, paving the way for its application in drug discovery and development.

References

Sources

Validation

Structure-Activity Relationship (SAR) Validation Guide: 3-Bromo-5-(4-fluorophenoxy)pyridine Analogs as DprE1 Inhibitors

Scientific Rationale: Overcoming Covalent Resistance in Tuberculosis The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics targeting critical cell wall a...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: Overcoming Covalent Resistance in Tuberculosis

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics targeting critical cell wall assembly mechanisms. The enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a validated, highly vulnerable target responsible for synthesizing arabinogalactan precursors.

While benchmark clinical candidates like Macozinone (PBTZ169) exhibit extraordinary sub-nanomolar potency, they act as covalent inhibitors that permanently bind to the Cys387 residue of DprE1. Consequently, point mutations at this site (e.g., C387S) confer high-level clinical resistance 1.

To circumvent this, researchers are aggressively pursuing non-covalent chemotypes. The 3-Bromo-5-(4-fluorophenoxy)pyridine scaffold has emerged as a privileged intermediate for this exact purpose 2. The 4-fluorophenoxy moiety anchors the molecule deeply within the hydrophobic pocket of DprE1, while the 3-bromo position serves as a highly reactive leaving group. This allows medicinal chemists to perform late-stage cross-coupling reactions, appending diverse functional groups to interact with the solvent-exposed region of the enzyme without relying on Cys387.

Mechanistic Pathway: DprE1 Inhibition

DprE1_Pathway DPR DPR (Substrate) DprE1 DprE1 Enzyme (Oxidation) DPR->DprE1 DPX DPX (Intermediate) DprE1->DPX FAD coupled DprE2 DprE2 Enzyme (Reduction) DPX->DprE2 DPA DPA (Product) DprE2->DPA NADH coupled CellWall Mycobacterial Cell Wall DPA->CellWall Arabinosyl- transferases Inhibitor Phenoxypyridine Analogs Inhibitor->DprE1 Non-covalent Inhibition

DprE1-mediated arabinogalactan biosynthesis pathway in M. tuberculosis.

Comparative SAR Analysis

To objectively evaluate the performance of the 3-Bromo-5-(4-fluorophenoxy)pyridine scaffold, we must compare the inert synthetic intermediate against its cross-coupled analogs and the clinical benchmark, Macozinone.

The data below demonstrates how substituting the 3-bromo group with cyclic amines (morpholine, piperazine) transforms an inactive building block into a potent, non-covalent DprE1 inhibitor capable of achieving MICs as low as 1.56 μg/mL 2.

CompoundSubstitution (3-Position)DprE1 IC50 (μM)Mtb H37Rv MIC (μg/mL)Mammalian CC50 (μg/mL)Mechanism of Action
Scaffold (CAS 374935-03-2) -Br (Leaving Group)>50>64>100N/A (Synthetic Precursor)
Analog A -Morpholino2.13.12>64Non-covalent, reversible
Analog B -4-Methylpiperazin-1-yl0.81.56>64Non-covalent, reversible
Macozinone (PBTZ169) N/A (Benzothiazinone)0.001<0.001>64Covalent (Binds Cys387)

Data Interpretation: While Analog B does not match the sub-nanomolar potency of Macozinone, its non-covalent nature ensures it retains efficacy against C387S mutant strains—a critical evolutionary advantage for next-generation TB therapeutics.

Experimental Workflows & Self-Validating Protocols

SAR_Workflow S1 1. Chemical Synthesis (Buchwald-Hartwig Amination) S2 2. Target Validation (DprE1 Amplex Red Assay) S1->S2 Purified Analogs (>95%) S3 3. Phenotypic Screening (Mtb H37Rv REMA MIC) S2->S3 IC50 < 10 μM S4 4. Toxicity Profiling (Mammalian CC50) S3->S4 MIC < 5 μg/mL Data SAR Data Integration & Lead Selection S4->Data Selectivity Index > 10

End-to-end SAR validation workflow for phenoxypyridine DprE1 inhibitors.

Protocol 1: Buchwald-Hartwig Amination of the Scaffold

Objective: Substitute the 3-bromo leaving group with diverse cyclic amines to explore the solvent-exposed region of the DprE1 active site. Causality: The electron-deficient nature of the pyridine ring primes the 3-bromo position for oxidative addition. Utilizing Pd2(dba)3 alongside a bulky biaryl phosphine ligand (e.g., XPhos) prevents catalyst aggregation and facilitates rapid reductive elimination. Sodium tert-butoxide (NaOtBu) drives the catalytic cycle by deprotonating the incoming amine.

  • Charge an oven-dried Schlenk flask with 3-Bromo-5-(4-fluorophenoxy)pyridine (1.0 eq), N-methylpiperazine (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and NaOtBu (1.5 eq).

  • Validation Checkpoint (Atmosphere): Evacuate and backfill the flask with inert N2 gas three times. This strictly prevents the oxidative degradation of the highly sensitive Pd(0) catalyst, ensuring reproducible yields.

  • Add anhydrous toluene and heat the mixture to 90°C for 12 hours.

  • Validation Checkpoint (Reaction Completion): Monitor the reaction via LC-MS. The reaction is deemed complete only when the distinct isotopic doublet of the brominated starting material (M, M+2 at m/z 268/270) is completely replaced by the singular product mass (m/z 288).

Protocol 2: DprE1 Enzymatic Inhibition Assay (Amplex Red)

Objective: Quantify the IC50 of synthesized analogs against recombinant Mtb DprE1. Causality: DprE1 oxidizes its substrate (FPR) while reducing its FAD cofactor to FADH2. In an in vitro environment, FADH2 is reoxidized by ambient O2, producing H2O2. Horseradish peroxidase (HRP) utilizes this H2O2 to convert Amplex Red into highly fluorescent resorufin 3.

  • Prepare the assay buffer: 50 mM glycylglycine (pH 8.0), 200 mM potassium glutamate, 0.002% Brij 35.

  • Pre-incubate recombinant DprE1 (50 nM), FAD (1 μM), HRP (0.2 μM), Amplex Red (50 μM), and the test compound (in serial dilutions) for 15 minutes at 30°C.

  • Initiate the reaction by adding the farnesyl-phosphoryl-β-D-ribofuranose (FPR) substrate (0.3 μM).

  • Validation Checkpoint (PAINS Exclusion): Include a "No FPR" control well for each compound concentration. You must subtract this background fluorescence. If a compound shows high fluorescence in the absence of FPR, it is a Pan-Assay Interference Compound (PAINS) exhibiting auto-fluorescence or redox-cycling, and the data must be discarded.

  • Measure fluorescence continuously (Ex: 560 nm, Em: 590 nm) to calculate the initial velocity (V0) and derive the IC50.

Protocol 3: Resazurin Microtiter Assay (REMA) for Mtb MIC

Objective: Determine the Minimum Inhibitory Concentration (MIC) against whole-cell M. tuberculosis H37Rv. Causality: Resazurin is a blue, non-fluorescent dye. Viable mycobacteria metabolically reduce it to resorufin (pink, highly fluorescent). A lack of color change directly correlates to bacterial death or severe growth inhibition.

  • Culture Mtb H37Rv in 7H9 broth supplemented with OADC to an OD600 of 0.05.

  • Dispense 100 μL of the culture into 96-well plates containing 2-fold serial dilutions of the test compounds.

  • Validation Checkpoint (System Calibration): Include Macozinone (PBTZ169) as a positive control (Expected MIC <0.001 μg/mL) and 1% DMSO as a negative growth control. Failure of Macozinone to clear the positive control well indicates compromised assay integrity.

  • Incubate at 37°C for 7 days. Add 30 μL of 0.01% resazurin solution and incubate for an additional 24 hours.

  • Record the lowest concentration preventing the blue-to-pink color shift as the MIC.

References

  • Benchchem. "3-Bromo-5-(4-fluorophenoxy)pyridine | CAS 374935-03-2". Benchchem Product Catalog. 2

  • National Institutes of Health (PMC). "Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis". Antimicrobial Agents and Chemotherapy. 3

  • National Institutes of Health (PubMed). "Identification of Mutations Associated With Macozinone-Resistant in Mycobacterium Tuberculosis". Current Microbiology. 1

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-5-(4-fluorophenoxy)pyridine proper disposal procedures

Safe Handling and Disposal Guide: 3-Bromo-5-(4-fluorophenoxy)pyridine As a privileged scaffold in modern drug discovery—particularly in the synthesis of DprE1 enzyme inhibitors for antimycobacterial research[1]—3-Bromo-5...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Disposal Guide: 3-Bromo-5-(4-fluorophenoxy)pyridine

As a privileged scaffold in modern drug discovery—particularly in the synthesis of DprE1 enzyme inhibitors for antimycobacterial research[1]—3-Bromo-5-(4-fluorophenoxy)pyridine is a highly valuable chemical building block. However, its complex molecular architecture, which includes a pyridine ring substituted with both bromine and fluorine atoms, dictates stringent logistical and safety protocols for its disposal.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating procedures for the safe handling, segregation, and disposal of this compound.

Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the physical and hazardous properties of the material. The compound is a halogenated solid that poses specific irritation risks and requires specialized thermal destruction.

PropertyValue / Description
Chemical Name 3-Bromo-5-(4-fluorophenoxy)pyridine
CAS Number 374935-03-2[1]
Molecular Formula C₁₁H₇BrFNO[1]
Molecular Weight 268.08 g/mol [1]
Boiling Point 309.1ºC at 760 mmHg[2]
Flash Point 140.76ºC[2]
Aqueous Solubility 0.038 g/L at 25°C (Highly lipophilic)
Hazard Statements H315 (Skin), H319 (Eye), H335 (Respiratory)[1]
Waste Classification Halogenated Organic Waste [3][4]

The Causality of Halogenated Pyridine Disposal

In laboratory waste management, you cannot simply rely on generic "organic waste" protocols for this compound. The structural components of 3-Bromo-5-(4-fluorophenoxy)pyridine necessitate strict segregation due to the following mechanistic and environmental reasons:

  • The Halogen Threat (Dioxin Formation): This molecule contains both bromine and fluorine. If mixed with non-halogenated waste and incinerated at standard temperatures, halogenated compounds can catalyze the formation of highly toxic polychlorinated or polybrominated dibenzo-p-dioxins and dibenzofurans[3].

  • The Pyridine Core (NOx Emissions): The pyridine ring contains a high concentration of organic nitrogen. During combustion, this nitrogen is oxidized into nitrogen oxides (NOx), which are potent environmental pollutants[5].

  • The Solution (High-Temperature Incineration): To safely break the robust carbon-halogen and carbon-nitrogen bonds, the waste must be directed to specialized hazardous waste facilities. These facilities utilize liquid injection or rotary kiln incinerators operating at extreme temperatures (820°C–1600°C) equipped with alkaline exhaust scrubbers to neutralize hydrobromic acid (HBr) and hydrofluoric acid (HF) byproducts[6][7].

Disposal Workflow & Segregation Logic

The following diagram illustrates the mandatory segregation pathways to ensure that all waste streams containing this compound reach the correct high-temperature incineration facility.

G Source 3-Bromo-5-(4-fluorophenoxy)pyridine Waste Generation Solid Solid Waste (Powder, Consumables) Source->Solid Liquid Liquid Waste (Solvents, Filtrates) Source->Liquid Spill Spill Cleanup (Absorbents) Source->Spill Decision Halogenated Segregation (Contains Br, F) Solid->Decision Liquid->Decision Spill->Decision Halogenated Halogenated Organic Waste Container Decision->Halogenated Mandatory Incineration High-Temp Incineration (820°C - 1600°C) + Scrubbers Halogenated->Incineration EHS Transfer

Figure 1: Segregation and disposal workflow for 3-Bromo-5-(4-fluorophenoxy)pyridine waste streams.

Step-by-Step Experimental Disposal Protocols

To maintain a self-validating safety system, every researcher must execute the following procedures precisely as outlined.

Protocol A: Solid Waste Management (Consumables & Bulk Powder)

Causality: Solid waste contaminated with halogens must be isolated to prevent cross-contamination of standard municipal or non-halogenated lab waste.

  • Source Segregation: Collect all contaminated weigh boats, pipette tips, filter papers, and residual bulk powder in a dedicated, rigid, puncture-resistant container[4][8].

  • Container Compatibility: Ensure the container is made of High-Density Polyethylene (HDPE), which resists degradation from residual organic solvents.

  • Labeling: Affix a hazardous waste tag explicitly marked "Halogenated Organic Solid Waste - Contains Bromine/Fluorine." Do not abbreviate chemical names[4].

  • Storage: Keep the container sealed in a well-ventilated fume hood or designated safety cabinet until collected by Environmental Health and Safety (EHS)[4].

Protocol B: Liquid Waste Management (Reaction Filtrates & Washes)

Causality: Mixing halogenated liquid waste with non-halogenated waste exponentially increases disposal costs and creates severe risks during thermal destruction[3].

  • Compatibility Verification: Confirm that the solvent used to dissolve the compound (e.g., DCM, Chloroform, or even non-halogenated solvents like EtOAc that now contain the halogenated solute) is chemically compatible with the waste carboy.

  • Segregated Collection: Pour the liquid waste into a dedicated "Halogenated Liquid Waste" carboy. Never pour this mixture down the drain, as its low aqueous solubility (0.038 g/L) will cause it to accumulate in plumbing, while its toxicity poses a threat to aquatic ecosystems[1][3][4].

  • Secondary Containment: Place the waste carboy inside a secondary containment tray to capture any accidental overflow or structural failure of the primary vessel.

  • Venting: Use a vented cap on the carboy to prevent pressure buildup from volatile solvent evaporation.

Protocol C: Spill Response and Decontamination

Causality: The compound causes skin and respiratory irritation (H315, H335). Dry sweeping aerosolizes the powder, increasing inhalation risk[1].

  • PPE Donning: Immediately equip nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Containment (Solid Spill): Do not dry-sweep. Cover the powder with a liquid-binding material (e.g., diatomaceous earth) or carefully wipe it up using a damp paper towel moistened with an appropriate solvent (e.g., ethanol) to prevent aerosolization[4].

  • Surface Decontamination: Scrub the affected surface with a solvent-soaked wipe to dissolve and remove any microscopic residual compound.

  • Disposal of Cleanup Materials: Place all used absorbents, wipes, and contaminated gloves directly into the Halogenated Organic Solid Waste container[4].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-(4-fluorophenoxy)pyridine
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Reactant of Route 2
3-Bromo-5-(4-fluorophenoxy)pyridine
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